molecular formula C16H24N4O2 B013964 Dpcpx CAS No. 102146-07-6

Dpcpx

カタログ番号: B013964
CAS番号: 102146-07-6
分子量: 304.39 g/mol
InChIキー: FFBDFADSZUINTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPCPX is an oxopurine that is 7H-xanthine substituted at positions 1 and 3 by propyl groups and at position 8 by a cyclohexyl group. It has a role as an adenosine A1 receptor antagonist and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is functionally related to a 7H-xanthine.
CPX has been used in trials studying the treatment of Cystic Fibrosis.

特性

IUPAC Name

8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBDFADSZUINTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144706
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102146-07-6
Record name DPCPX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102146-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-cyclopentyl-1,3-dipropylxanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Dipropyl-8-cyclopentylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Cyclopentyl-1,3-dipropylxanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological properties of 8-Cyclopentyl-1,3-dipropylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacological Properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Introduction

8-Cyclopentyl-1,3-dipropylxanthine, commonly known as this compound, is a xanthine derivative renowned in the field of pharmacology as a potent and highly selective antagonist of the Adenosine A1 receptor (A1R).[1][2] Its high affinity and remarkable selectivity for the A1 subtype over other adenosine receptors make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the A1R signaling pathway.[3][4] This document provides a comprehensive overview of the core pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effects through competitive antagonism at the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[5]

Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly activate certain potassium channels (leading to hyperpolarization) and inhibit N-, P-, and Q-type calcium channels.

This compound, as a competitive antagonist, binds to the A1 receptor at the same site as adenosine but does not activate it. By occupying the receptor, it prevents adenosine from binding and initiating the downstream inhibitory signaling, thereby blocking its effects.

Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data presented below summarizes its binding affinity for different adenosine receptor subtypes.

Binding Affinity (Ki) Data

The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound shows a significantly higher affinity for the A1 receptor compared to other subtypes.

Receptor SubtypeSpeciesKi Value (nM)Selectivity (Fold vs. A1)Reference
A1 Human 3.9 - ****
A2AHuman130~33
A2BHuman50~13
A3Human4000~1025
A1 Rat 0.45 - 0.46 - ****
A2Rat330 - 340~733 - 755
Radioligand Binding (Kd) Data

When tritiated ([³H]this compound) is used as a radioligand, its high affinity allows for direct measurement of the equilibrium dissociation constant (Kd).

Tissue/Cell TypeSpeciesKd Value (pM)Reference
Brain MembranesBovine50 - 190
Heart MembranesBovine50 - 190
Brain MembranesRat50 - 190
Fat CellsRat50 - 190

Signaling Pathway Visualization

The following diagram illustrates the canonical adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Conversion Blocked Gi->AC Inhibits Adenosine Adenosine (Agonist) Adenosine->A1R Binds & Activates This compound This compound (Antagonist) This compound->A1R Binds & Blocks ATP ATP Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

Caption: Adenosine A1 receptor signaling pathway and this compound antagonism.

Experimental Protocols

Characterization of this compound involves a combination of binding and functional assays to determine its affinity, potency, and mechanism of action.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki value of this compound for the Adenosine A1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human or rat A1 receptor.

  • Radioligand: A high-affinity A1 receptor agonist, e.g., [³H]CHA (N⁶-cyclohexyladenosine) or [³H]CCPA.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine to reduce non-specific binding.

  • Scintillation Counter.

Methodology:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This cell-based functional assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.

Objective: To confirm the antagonist activity of this compound and determine its functional potency (IC50).

Materials:

  • Whole cells expressing the A1 receptor (e.g., CHO or HEK293 cells).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • A1 Receptor Agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine) or Adenosine.

  • Test Compound: this compound at various concentrations.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

Methodology:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Incubate cells with a PDE inhibitor to prevent cAMP breakdown.

  • Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.

  • Stimulation: Add a fixed concentration of an A1 agonist (to inhibit adenylyl cyclase) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). This creates a measurable window of cAMP inhibition that the antagonist can reverse.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 15-30 minutes).

  • Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC50 value from the resulting sigmoidal curve.

General Experimental Workflow

The diagram below outlines a typical workflow for characterizing a receptor antagonist like this compound.

workflow cluster_planning Phase 1: Initial Screening cluster_validation Phase 2: Functional Validation cluster_selectivity Phase 3: Selectivity Profiling cluster_final Compound Obtain Compound (this compound) PrimaryBind Primary Binding Assay (e.g., Radioligand Displacement at A1R) Compound->PrimaryBind FunctionalAssay Functional Assay (e.g., cAMP Assay) PrimaryBind->FunctionalAssay If active DoseResponse Determine Potency (IC50/Ki Calculation) FunctionalAssay->DoseResponse Selectivity Selectivity Screening (Binding assays at A2A, A2B, A3) DoseResponse->Selectivity Analysis Data Analysis & Selectivity Ratio Calculation Selectivity->Analysis Report Full Pharmacological Profile Analysis->Report

Caption: General workflow for pharmacological characterization of an antagonist.

Conclusion

8-Cyclopentyl-1,3-dipropylxanthine (this compound) is a cornerstone pharmacological tool characterized by its exceptional potency and selectivity as a competitive antagonist for the adenosine A1 receptor. Its well-defined mechanism of action, high affinity in the low- to sub-nanomolar range for the A1 receptor, and significant selectivity over other adenosine receptor subtypes have solidified its role in both in vitro and in vivo research. The detailed experimental protocols and established pharmacological profile of this compound enable its continued use to dissect the complex roles of adenosine signaling in health and disease.

References

Investigating the A1 Adenosine Receptor with DPCPX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A1 adenosine receptor (A1AR) and the use of the selective antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), as a critical tool for its investigation. This document outlines the core signaling pathways of A1AR, presents quantitative data on this compound's pharmacological profile, and offers detailed experimental protocols for its use in research.

Introduction to the A1 Adenosine Receptor

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, particularly in the central nervous, cardiovascular, and renal systems. As a member of the P1 family of purinergic receptors, its endogenous ligand is adenosine. A1AR is predominantly coupled to inhibitory G proteins of the Gi/o family, and its activation typically leads to a decrease in cellular activity.[1][2]

This compound: A Potent and Selective A1AR Antagonist

This compound is a xanthine derivative that acts as a highly potent and selective competitive antagonist of the A1AR.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the A1AR.

Pharmacological Profile of this compound

The selectivity of this compound for the human A1AR over other adenosine receptor subtypes is a key attribute for its use in research.

Receptor SubtypeKi (nM)Reference
Human A13.9
Human A2A130
Human A2B50
Human A34000
Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes.

In functional assays, this compound effectively antagonizes A1AR-mediated inhibition of adenylyl cyclase. It has also been shown to exhibit inverse agonist activity in some systems, leading to an increase in forskolin-stimulated cAMP production.

AssayCell LineParameterValue (nM)Reference
Inverse Agonist Activity (cAMP production)CHO (human A1AR)EC501.52
Antagonist Activity vs. NECA (cAMP)CHO-K1 (human A1AR)pEC506.03
Radioligand Displacement ([3H]this compound)CHO (human A1AR)pIC509.3
Antagonist Activity vs. R-PIA (cAMP)HEK293am-1000
Table 2: Functional and binding assay data for this compound at the A1AR.

A1 Adenosine Receptor Signaling Pathways

Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events primarily through its interaction with Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

Canonical Gαi-Mediated Pathway

The most well-characterized pathway involves the inhibition of adenylyl cyclase (AC) by the Gαi subunit. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Gβγ-Mediated Pathways

The Gβγ subunit dimer also plays a significant role in A1AR signaling by directly interacting with and modulating the activity of several ion channels and enzymes, including:

  • G protein-coupled inwardly rectifying potassium channels (GIRKs): Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, resulting in neuronal inhibition.

  • Voltage-gated Ca2+ channels (N- and P/Q-type): Inhibition of these channels reduces calcium influx, which in turn decreases neurotransmitter release from presynaptic terminals.

  • Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Non-canonical Signaling

Emerging evidence suggests that the A1AR can also couple to other G protein subtypes, such as Gs and Gq, in an agonist-dependent manner, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This highlights the complexity of A1AR signaling and the potential for biased agonism.

A1AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1AR A1AR Adenosine->A1AR Agonist G_protein Gi/o Protein A1AR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leads to Ca_channel Ca2+ Channel Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Mediates G_alpha->AC Inhibits G_beta_gamma->PLC Activates G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits PKA PKA cAMP->PKA Activates Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates

Figure 1: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for A1AR using [3H]this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A1AR using [3H]this compound.

Materials:

  • Cell membranes expressing A1AR (e.g., from CHO or HEK293 cells)

  • [3H]this compound (specific activity ~120 Ci/mmol)

  • Unlabeled this compound (for non-specific binding)

  • Test compound

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Plate shaker

  • Filtration manifold

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing A1AR according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: 100 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of [3H]this compound (at a final concentration near its Kd, e.g., 1 nM).

    • Non-specific Binding: 100 µL of membrane suspension, 50 µL of unlabeled this compound (at a final concentration of 10 µM), and 50 µL of [3H]this compound.

    • Competition: 100 µL of membrane suspension, 50 µL of test compound (at various concentrations), and 50 µL of [3H]this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize the A1AR-mediated inhibition of cAMP production.

Materials:

  • Cells expressing A1AR (e.g., CHO or HEK293 cells)

  • This compound

  • A1AR agonist (e.g., Adenosine, NECA)

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell culture medium

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A1AR-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add the A1AR agonist (at its EC80 concentration) and forskolin (e.g., 1-10 µM) to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation.

In Vivo Experimental Design

This compound is widely used in vivo to investigate the physiological roles of A1AR.

Administration and Dosage

This compound is typically dissolved in a vehicle such as saline containing a small percentage of DMSO or Tween 80 for intraperitoneal (i.p.) or intravenous (i.v.) administration. Effective doses in rodents can range from 0.09 µg/kg to 4 mg/kg, depending on the experimental model and route of administration.

Animal ModelRoute of AdministrationDosageObserved EffectReference
Rat (Spinal Cord Injury)Intradiaphragmatic (nanoconjugate)0.09 - 0.27 µg/kgRecovery of diaphragm function
Rat (Spinal Cord Injury)Intravenous0.6 mg/kg (total)Minimal recovery of diaphragm function
Mouse (Behavioral Tests)Intraperitoneal1 - 4 mg/kgAntidepressant-like effects
Rat (Cerebral Ischemia)Intraperitoneal0.1 mg/kg/dayAmeliorated motor and memory deficits
Table 3: Examples of in vivo dosages and effects of this compound.
A Typical Experimental Workflow

Investigating the role of A1AR with this compound in vivo often follows a structured workflow.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Formulation B Experimental Design (Animal model, dosage, timeline) A->B C Reagent & Equipment Preparation (this compound, surgical tools, recording setup) B->C D Animal Surgery & Recovery (e.g., cannula implantation) C->D E Baseline Measurement (e.g., physiological recording, behavioral test) D->E F This compound Administration (i.p., i.v., or local infusion) E->F G Post-treatment Measurement F->G H Data Collection & Processing G->H I Statistical Analysis H->I J Interpretation & Conclusion I->J

Figure 2: A typical experimental workflow for in vivo studies.

Logical Relationship of this compound as a Selective A1AR Antagonist

The utility of this compound as a research tool is founded on its specific interaction with the A1AR, which allows for the targeted investigation of this receptor's function.

Logical_Relationship cluster_receptor A1 Adenosine Receptor cluster_ligands Ligands cluster_effect Cellular Response A1AR A1AR Response Inhibition of Cellular Activity (e.g., ↓cAMP, ↓Neurotransmitter Release) A1AR->Response Leads to NoResponse Basal Cellular Activity A1AR->NoResponse Results in Adenosine Adenosine (Endogenous Agonist) Adenosine->A1AR Binds & Activates This compound This compound (Selective Antagonist) This compound->A1AR Binds & Blocks

Figure 3: Logical relationship of this compound as an A1AR antagonist.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of the A1 adenosine receptor. Its high potency and selectivity, combined with a wealth of published data, provide a solid foundation for designing and interpreting experiments aimed at understanding A1AR function in both health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of A1AR pharmacology and its potential as a therapeutic target.

References

DPCPX for Studying Synaptic Plasticity and Memory Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist of the adenosine A1 receptor (A1R). With Ki values in the low nanomolar range for A1R and significantly lower affinity for other adenosine receptor subtypes, this compound serves as a critical pharmacological tool for elucidating the role of adenosine signaling in neural function.[1][2] Endogenous adenosine, acting through the Gi/o-coupled A1 receptor, is a key modulator of neuronal excitability and synaptic transmission, primarily by inhibiting adenylyl cyclase, which leads to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[3][4] This pathway is fundamental to the molecular mechanisms underlying synaptic plasticity—the cellular correlate of learning and memory. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying synaptic plasticity and memory formation, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by competitively blocking the adenosine A1 receptor. Under basal conditions, there is a tonic level of endogenous adenosine in the extracellular space, which activates A1 receptors and thereby suppresses neuronal activity and neurotransmitter release. By antagonizing these receptors, this compound removes this inhibitory tone, leading to a cascade of downstream effects that ultimately enhance synaptic transmission and influence the induction of synaptic plasticity.

The primary signaling pathway modulated by this compound is the cAMP/PKA/CREB cascade. A1 receptor activation inhibits adenylyl cyclase, decreasing intracellular cAMP. This reduction in cAMP leads to lower PKA activity. PKA is a crucial kinase that phosphorylates numerous substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step for the transcription of genes necessary for long-lasting forms of synaptic plasticity and memory consolidation.[3] By blocking the A1 receptor, this compound disinhibits adenylyl cyclase, leading to increased cAMP, PKA activation, and subsequent CREB phosphorylation, thereby facilitating synaptic potentiation.

Adenosine Endogenous Adenosine A1R Adenosine A1 Receptor (Gi/o) Adenosine->A1R Activates This compound This compound This compound->A1R Blocks AC Adenylyl Cyclase A1R->AC Inhibits N_Excitability Neuronal Excitability & Neurotransmitter Release A1R->N_Excitability Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription (LTP & Memory) pCREB->Gene Promotes

Caption: this compound signaling pathway. (Max Width: 760px)

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound on electrophysiological and behavioral outcomes.

Table 1: Electrophysiological Effects of this compound

PreparationThis compound ConcentrationEffectOutcome MeasureReference
Rat Hippocampal Slices100 nMPrevented hypoxia-induced depression of synaptic transmissionfEPSP Slope
Rat Hippocampal Slices150 nM / 500 nMSignificantly increased basal synaptic transmissionfEPSP
Amygdala Slices (Mouse)100 nMIncreased basal synaptic transmission by ~30%fEPSP
Amygdala Slices (Mouse)100 nMNo effect on the magnitude of Long-Term Potentiation (LTP)fEPSP

Table 2: Behavioral Effects of this compound in Rodent Models

Animal ModelThis compound Dose & RouteBehavioral TestKey FindingReference
Nontransgenic Mice1 mg/kg, IP (chronic, 60 days)Morris Water MazeImpaired long-term spatial memory (decreased platform frequency)
Nontransgenic Mice1 mg/kg, IP (chronic, 60 days)Open Field TestReduced exploratory behavior, suggesting an anxiolytic effect
Male Albino Swiss Mice2 mg/kg & 4 mg/kg, IPForced Swim Test (FST)Significantly shortened duration of immobility (antidepressant-like effect)
Male Albino Swiss Mice2 mg/kg & 4 mg/kg, IPTail Suspension Test (TST)Significantly shortened duration of immobility (antidepressant-like effect)
APPswe/PS1dE9 Mice1 mg/kg, IP (chronic, 60 days)Morris Water MazeDid not improve memory deficits

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key experiments cited in the study of this compound.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and the induction of LTP, with the application of this compound to assess its modulatory role.

Materials:

  • Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

  • Recording aCSF (oxygenated with 95% O2 / 5% CO2, heated to 32-34°C): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.5 MgCl2, 2.5 CaCl2.

  • This compound stock solution (e.g., 10 mM in DMSO). Final concentration typically 100-500 nM.

  • Vibrating microtome (vibratome).

  • Interface or submerged recording chamber.

  • Glass microelectrodes (for stimulating and recording).

  • Amplifier, digitizer, and data acquisition software.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Isolate the hippocampi and cut 400 µm transverse slices using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 mL/min.

    • Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region.

    • Lower electrodes into the slice to a depth of approximately 100-150 µm.

  • Baseline Recording:

    • Deliver single biphasic constant-current pulses (e.g., 0.1 ms duration) every 30 seconds.

    • Adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • This compound Application & LTP Induction:

    • To test the effect of this compound on basal transmission, switch the perfusion to aCSF containing the desired concentration of this compound and record for another 20-30 minutes.

    • To test its effect on LTP, apply this compound before and during the induction protocol.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to measure the potentiation.

    • Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the pre-HFS baseline period. LTP is quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (approx. 1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • Submerged escape platform (approx. 10 cm diameter), hidden 1-2 cm below the water surface.

  • Video tracking system and software.

  • Distinct visual cues placed around the room.

  • This compound solution for injection (e.g., dissolved in saline with 5% DMSO).

Procedure:

  • Acclimation: Handle mice for several days before the experiment to reduce stress.

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, IP) or vehicle at a consistent time before each day's trials (e.g., 30-60 minutes prior). For chronic studies, administer daily for the specified duration.

  • Acquisition Phase (e.g., 4 days, 4 trials/day):

    • Place the mouse into the pool facing the wall at one of four quasi-random start locations (N, S, E, W).

    • Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a set time (e.g., 60 or 90 seconds).

    • If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Remove the mouse, dry it, and place it in a holding cage under a heat lamp during the inter-trial interval (e.g., 60 seconds).

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel starting position.

    • Allow the mouse to swim for 60 seconds.

    • Record the path of the mouse and analyze the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact platform location. This trial assesses spatial memory retention.

  • Data Analysis: Key metrics include escape latency (time to find the platform during acquisition), path length, swim speed, and performance in the probe trial (time in target quadrant, platform crossings).

cluster_0 Experimental Arms start Start acclimation Animal Acclimation & Handling start->acclimation drug_admin This compound / Vehicle Administration (e.g., IP) acclimation->drug_admin behavior Behavioral Testing (e.g., MWM, Open Field) drug_admin->behavior electrophys In Vitro / In Vivo Electrophysiology drug_admin->electrophys biochem Biochemical Analysis (e.g., Western Blot for pCREB) drug_admin->biochem data_analysis Data Analysis & Interpretation behavior->data_analysis electrophys->data_analysis biochem->data_analysis end End data_analysis->end

Caption: General experimental workflow. (Max Width: 760px)
Molecular Analysis: Western Blot for CREB Phosphorylation

This protocol is for assessing the phosphorylation state of CREB in brain tissue (e.g., hippocampus) following this compound administration.

Materials:

  • Rodent brain tissue (hippocampus).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total-CREB.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Tissue Collection and Lysis:

    • Following behavioral testing or other interventions, rapidly dissect the hippocampus on ice.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-pCREB, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensity using densitometry software.

    • Normalize the pCREB signal to the total CREB signal for each sample to determine the relative level of CREB phosphorylation.

Conclusion and Future Directions

This compound is an indispensable tool for dissecting the role of adenosine A1 receptor signaling in the complex processes of synaptic plasticity and memory formation. Its high selectivity allows for precise targeting of the A1R, enabling researchers to probe the downstream consequences of removing tonic adenosinergic inhibition. The data consistently show that blocking A1 receptors with this compound enhances basal synaptic transmission. However, its effects on memory are complex, with acute administration sometimes showing benefits while chronic administration can be detrimental, highlighting the critical homeostatic role of adenosine.

Future research should focus on the cell-type-specific roles of A1 receptors in different brain regions and their interplay with other neuromodulatory systems. The development of new tools, including optogenetic and chemogenetic approaches to control adenosine levels and receptor activity with greater temporal and spatial precision, will further refine our understanding. For drug development professionals, the nuanced effects of A1R modulation underscore the importance of considering dosing paradigms (acute vs. chronic) and the specific pathological context when targeting this system for therapeutic intervention in neurological and psychiatric disorders.

References

Probing the Purinergic System in Epilepsy: An In-depth Guide to Exploratory Studies of DPCPX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective antagonist of the adenosine A1 receptor, in the exploratory studies of epilepsy. Adenosine, acting through its A1 receptor, is a powerful endogenous anticonvulsant, and this compound has been an invaluable pharmacological tool to investigate the nuanced mechanisms of purinergic neuromodulation in seizure genesis and propagation. This document provides a comprehensive overview of key quantitative data from seminal studies, detailed experimental protocols, and elucidating visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound in preclinical models of epilepsy. These data highlight the proconvulsant effects of blocking adenosine A1 receptors, leading to increased seizure susceptibility and duration.

Table 1: Effects of this compound on Seizure Parameters in Immature Rats with Cortical Afterdischarges

Age Group (days)This compound Dose (mg/kg, i.p.)Pre-drug Conditioning AD Duration (s)Post-drug Conditioning AD Duration (s)Pre-drug Testing AD Duration (s)Post-drug Testing AD Duration (s)Reference
120.515.1 ± 2.6146.7 ± 48.228.9 ± 8.41.9 ± 0.8[1][2]
12116.6 ± 2.8175.9 ± 78.228.2 ± 5.05.6 ± 2.9[1][2]
250.135.6 ± 6.5107.8 ± 21.52.8 ± 1.2-[1]
250.577.1 ± 9.8177.8 ± 24.93.0 ± 1.0-
25113.2 ± 1.5129.2 ± 65.25.3 ± 1.9-

AD: Afterdischarge. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Spontaneous Epileptiform Activity in Hippocampal Slices

Brain RegionThis compound ConcentrationEffectObservation PeriodReference
Guinea Pig Hippocampal CA330 nM (minimum)Induction of spontaneous epileptiform activitySustained for up to 3-5 hours post-washout
Guinea Pig Hippocampal CA130-100 nMSimilar patterns of epileptiform activity in 4 out of 10 slices-

Table 3: Antagonism of Anticonvulsant Effects by this compound in a 3-Nitropropionic Acid (3-NPA) Seizure Model in Mice

Anticonvulsant DrugEffect of this compound Co-administrationReference
DiazepamDiminished anticonvulsive effects
PhenobarbitalDiminished anticonvulsive effects
ValproateDiminished anticonvulsive effects
GabapentinDiminished anticonvulsive effects

Key Experimental Protocols

Understanding the methodologies employed in these exploratory studies is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in this guide.

In Vivo Model: Cortical Afterdischarges in Immature Rats

This model is used to study age-specific differences in seizure susceptibility and the effects of pharmacological agents.

  • Animal Model: Wistar rats aged 12 and 25 days.

  • Surgical Procedure:

    • Implantation of stimulation and recording electrodes epidurally over the sensorimotor cortex under appropriate anesthesia.

  • Experimental Design:

    • A "conditioning" epileptic afterdischarge (AD) is induced by electrical stimulation.

    • One minute after the end of the conditioning AD, a second "testing" AD is elicited by the same stimulation to assess postictal changes.

    • This compound is administered intraperitoneally (i.p.) at doses of 0.1, 0.5, and 1 mg/kg. The drug is dissolved in 50% dimethylsulfoxide (DMSO) or suspended with Tween 80 to create an aqueous suspension.

    • Paired stimulations are repeated 10 minutes after drug administration to evaluate its effects.

  • Data Acquisition and Analysis:

    • Electroencephalogram (EEG) recordings are used to measure the duration of the cortical afterdischarges.

    • Statistical analysis is performed to compare pre- and post-drug AD durations.

In Vitro Model: Epileptiform Activity in Guinea Pig Hippocampal Slices

This ex vivo preparation allows for the detailed study of neuronal excitability and synaptic transmission in a controlled environment.

  • Tissue Preparation:

    • Guinea pigs are anesthetized and decapitated.

    • The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

    • Hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in an interface or submerged chamber with continuous aCSF perfusion.

  • Electrophysiological Recordings:

    • Extracellular field potentials are recorded in the CA1 and CA3 regions of the hippocampus using glass microelectrodes.

    • Intracellular recordings from CA3 neurons are performed to measure membrane potential, input resistance, and action potential characteristics.

  • Pharmacological Manipulation:

    • This compound is bath-applied to the hippocampal slices at concentrations ranging from 30 to 100 nM.

    • Washout experiments are conducted by perfusing the slices with normal aCSF to assess the reversibility of the drug's effects.

  • Data Analysis:

    • Changes in spontaneous neuronal activity, such as the emergence of interictal-like epileptiform bursts, are monitored and analyzed.

    • Alterations in evoked field potentials and intracellularly recorded synaptic responses are quantified.

In Vivo Model: 3-Nitropropionic Acid (3-NPA)-Induced Seizures in Mice

This model investigates seizures induced by mitochondrial dysfunction.

  • Animal Model: Male Swiss mice.

  • Seizure Induction:

    • 3-Nitropropionic acid (3-NPA), a mitochondrial toxin, is administered to induce seizures.

  • Pharmacological Intervention:

    • Anticonvulsant drugs (diazepam, phenobarbital, valproate, gabapentin) are administered to assess their protective effects against 3-NPA-induced seizures.

    • The selective A1 adenosine receptor antagonist, this compound, is co-administered with the anticonvulsants to determine its ability to reverse their protective effects.

  • Behavioral Assessment:

    • Animals are observed for the occurrence and severity of seizures.

    • The anticonvulsant efficacy is quantified by measuring the dose of the drug required to protect a certain percentage of animals from seizures (e.g., ED50).

  • Statistical Analysis:

    • Statistical methods are used to compare the anticonvulsant effects of the drugs in the presence and absence of this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in epilepsy models.

Adenosine_A1_Receptor_Signaling Adenosine A1 Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R_pre Adenosine A1R Adenosine->A1R_pre Gi Gi Protein A1R_pre->Gi AC_pre Adenylyl Cyclase Gi->AC_pre Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel βγ subunit cAMP_pre cAMP AC_pre->cAMP_pre ATP PKA_pre PKA cAMP_pre->PKA_pre Glutamate_release Glutamate Release Ca_channel->Glutamate_release A1R_post Adenosine A1R Go Go Protein A1R_post->Go K_channel K+ Channel Go->K_channel βγ subunit Hyperpolarization Hyperpolarization K_channel->Hyperpolarization This compound This compound This compound->A1R_pre This compound->A1R_post

Caption: Adenosine A1 Receptor Signaling Pathway in Neurons.

DPCPX_Experimental_Workflow General Experimental Workflow for this compound Studies in Epilepsy cluster_model Epilepsy Model Selection cluster_protocol Experimental Protocol cluster_analysis Data Analysis in_vivo In Vivo (e.g., Kainic Acid, Kindling) drug_admin This compound Administration (i.p., bath application) in_vivo->drug_admin in_vitro In Vitro (e.g., Hippocampal Slices) in_vitro->drug_admin electrophysiology Electrophysiological Recording (EEG, Field Potentials) drug_admin->electrophysiology behavior Behavioral Assessment (Seizure Scoring) drug_admin->behavior quantification Quantification of Seizure Parameters (Frequency, Duration) electrophysiology->quantification behavior->quantification statistical Statistical Analysis quantification->statistical Logical_Relationship Logical Relationship of this compound Action in Seizure Modulation Adenosine ↑ Extracellular Adenosine A1R_Activation ↑ A1 Receptor Activation Adenosine->A1R_Activation Neuronal_Inhibition ↑ Neuronal Inhibition A1R_Activation->Neuronal_Inhibition A1R_Blockade A1 Receptor Blockade Seizure_Suppression Seizure Suppression Neuronal_Inhibition->Seizure_Suppression This compound This compound This compound->A1R_Blockade Neuronal_Excitation ↑ Neuronal Excitation A1R_Blockade->Neuronal_Excitation Seizure_Promotion Seizure Promotion Neuronal_Excitation->Seizure_Promotion

References

The Adenosine A1 Receptor Antagonist DPCPX: A Pharmacokinetic and Pharmacodynamic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective antagonist of the adenosine A1 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.

Executive Summary

This compound is a xanthine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the adenosine A1 receptor. Its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes make it a valuable pharmacological tool. This guide summarizes key quantitative data on its binding affinity and functional potency, details common experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.

Pharmacodynamics: Receptor Binding and Functional Activity

The pharmacodynamic profile of this compound is characterized by its high-affinity binding to the adenosine A1 receptor, acting as a competitive antagonist. This section details the quantitative measures of its interaction with adenosine receptors across various species and tissues.

Binding Affinity

The binding affinity of this compound is most commonly expressed by the inhibition constant (Kᵢ) and the dissociation constant (Kᴅ). These values indicate the concentration of this compound required to occupy 50% of the A1 receptors in in vitro assays.

Table 1: this compound Binding Affinity (Kᵢ Values) for Adenosine Receptor Subtypes

SpeciesReceptor SubtypeTissue/Cell LineKᵢ (nM)Reference
HumanA₁-3.9[1][2][3][4]
HumanA₂ₐ-130[1]
HumanA₂ₑ-50
HumanA₃-4000
RatA₁Whole Brain Membranes0.46
RatA₁Fat Cells0.45
RatA₂Striatal Membranes340
BovineA₁Brain Membranes-
BovineA₁Heart Membranes-

Table 2: this compound Dissociation Constants (Kᴅ Values)

SpeciesTissueKᴅ (pM)Reference
BovineBrain, Heart50-190
RatBrain, Fat Cells50-190
BovineTesticular Tissue260
Functional Antagonism

The functional antagonism of this compound is quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Additionally, the half-maximal inhibitory concentration (IC₅₀) is a common measure of its potency in functional assays.

Table 3: Functional Potency of this compound (pA₂ and IC₅₀ Values)

Assay TypeAgonistTissue/Cell LinepA₂IC₅₀ (nM)Reference
Adenylate Cyclase InhibitionR-PIARat Fat Cells--
Adenylate Cyclase StimulationNECAHuman Platelets--
Cell Viability-MCF-7 Cells-870

Signaling Pathways

As an antagonist of the adenosine A1 receptor, this compound blocks the canonical Gi/o-protein coupled signaling cascade. Activation of the A1 receptor by endogenous adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound prevents this action.

G Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_intracellular Intracellular Space A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP This compound This compound This compound->A1R Blocks cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylation Events

Figure 1. Adenosine A1 Receptor Signaling Pathway and this compound Inhibition.

Pharmacokinetics

The in vivo disposition of this compound has been studied in rodents, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution

This compound is permeable to the blood-brain barrier. Following intravenous administration in rats, [³H]this compound rapidly penetrates the brain, with approximately 0.8% of the injected dose per gram of brain tissue observed 5 minutes post-injection. Brain concentrations remain at a plateau for 5 to 15 minutes. The distribution within the brain is heterogeneous, with the highest concentrations found in the cerebellum and hippocampus and the lowest in the hypothalamus and brain stem.

Metabolism and Excretion

Detailed information on the metabolism and excretion of this compound is limited. As a xanthine derivative, it is presumed to undergo metabolism similar to other xanthines like caffeine and theophylline, which are primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2. When co-administered with certain antidepressants in mice, this compound did not significantly alter the serum and brain concentrations of imipramine and reboxetine. However, it did increase the brain concentration of escitalopram without affecting its serum levels, suggesting a potential pharmacokinetic interaction at the level of brain distribution.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the adenosine A1 receptor.

Objective: To determine the Kᵢ or Kᴅ of this compound for the adenosine A1 receptor using a competitive or saturation binding assay with a radiolabeled ligand (e.g., [³H]this compound).

Materials:

  • Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain or transfected cell lines).

  • Radioligand: [³H]this compound.

  • Unlabeled this compound (for competition assays and determination of non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane suspension.

    • For saturation assays: Increasing concentrations of [³H]this compound.

    • For competition assays: A fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound.

    • For determination of non-specific binding: A high concentration of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine Kᴅ and Bₘₐₓ by non-linear regression analysis of the specific binding data. For competition assays, determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow start Start prep Prepare A1R-expressing cell membranes start->prep setup Set up binding assay (membranes, [3H]this compound, competitor) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data to determine Ki or KD and Bmax count->analyze end End analyze->end

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This protocol is used to assess the functional antagonism of this compound at the adenosine A1 receptor by measuring its effect on adenylyl cyclase activity.

Objective: To determine the potency of this compound in antagonizing agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the adenosine A1 receptor (e.g., CHO cells).

  • Adenosine A1 receptor agonist (e.g., R-PIA).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of the A1 receptor agonist in the presence of forskolin.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ value. This can be used to calculate the pA₂ value.

Conclusion

This compound remains an indispensable tool in the study of adenosine A1 receptor pharmacology. Its high affinity and selectivity, coupled with its ability to cross the blood-brain barrier, have enabled significant advances in our understanding of the role of A1 receptors in various physiological processes, including neurotransmission, cardiovascular function, and renal physiology. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in this field. Further investigation into the detailed metabolic fate and potential pharmacokinetic interactions of this compound will continue to refine its utility as a pharmacological probe and a lead compound for therapeutic development.

References

The Solubility of DPCPX: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of this compound, a potent and selective A1 adenosine receptor antagonist. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key biological and experimental pathways involving this compound.

Introduction to this compound

8-Cyclopentyl-1,3-dipropylxanthine, commonly known as this compound, is a xanthine derivative widely used in pharmacological research. It serves as a highly selective antagonist for the A1 adenosine receptor, exhibiting significantly higher affinity for the A1 subtype compared to A2A, A2B, and A3 receptors. This selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of the A1 adenosine receptor, which is implicated in various processes within the cardiovascular, central nervous, and renal systems. Given its lipophilic nature, understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions and the design of in vitro and in vivo experiments.

Solubility of this compound in Organic Solvents

The solubility of this compound varies across different organic solvents. DMSO and ethanol are the most commonly used solvents for preparing stock solutions. The quantitative data from various sources are summarized below. It is often noted that gentle warming or sonication can aid in the dissolution of this compound, particularly at higher concentrations.[1][2] Researchers should also be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[3]

SolventMolecular Weight ( g/mol )Max Concentration (mg/mL)Max Concentration (mM)Notes
DMSO 304.39≥13.57[4]≥44.58[4]
304.391.525With gentle warming.
304.391032.85Requires sonication. Hygroscopic DMSO can impact solubility.
304.3931101.84Use fresh, anhydrous DMSO.
304.393.049.99Sonication is recommended.
304.39>10>32.85
Ethanol 304.39≥8.16≥26.81
304.393.0410With gentle warming.
304.39413.14
Methanol 304.4Soluble-Specific concentration not provided.
0.1 M NaOH 304.3926.57
Water 304.39InsolubleInsoluble

Note: Solubility values can exhibit batch-to-batch variations. The provided data is for guidance and should be confirmed for specific lots.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through several methods. The two most common approaches, particularly in drug discovery, are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: The plate is shaken or agitated at a controlled temperature (e.g., 25°C or 37°C) for a short incubation period (e.g., 1-2 hours).

  • Precipitate Detection/Separation: The amount of precipitate is measured. This can be done directly by detecting light scattering using nephelometry. Alternatively, the undissolved compound can be removed by filtration through a filter plate.

  • Quantification: The concentration of the dissolved this compound in the filtrate is quantified. This is typically done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the results to a standard curve.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent over a longer period.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a flask or vial containing the solvent of interest (e.g., DMSO, ethanol, or an aqueous buffer). It is crucial to ensure undissolved solid remains present at the end of the experiment.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully removed and separated from the solid material, typically by centrifugation or filtration (e.g., using a syringe filter with a low-binding membrane like PTFE).

  • Dilution and Quantification: The clear, saturated solution is appropriately diluted. The concentration of this compound is then accurately measured using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve. The pH of the final solution should also be measured, especially for aqueous solvents.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by blocking the A1 adenosine receptor, a G-protein coupled receptor (GPCR). Understanding its mechanism of action and its application in experimental settings is crucial for its effective use.

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is primarily coupled to the inhibitory G-protein, Gi/o. When an agonist like adenosine binds to the receptor, it activates the G-protein. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). As an antagonist, this compound binds to the A1 receptor but does not activate it, thereby preventing adenosine from binding and blocking this inhibitory signaling cascade.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Activates This compound This compound (Antagonist) This compound->A1R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

A1 Adenosine Receptor Antagonism by this compound
Experimental Workflow: Competitive Radioligand Binding Assay

A common in vitro experiment to characterize the affinity of an antagonist like this compound is the competitive radioligand binding assay. This workflow outlines the key steps to determine the inhibition constant (Ki) of this compound for the A1 adenosine receptor.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Data Analysis P1 Prepare Receptor Source (e.g., cell membranes expressing A1R) I1 Incubate Receptor, Radioligand, and this compound at various concentrations P1->I1 P2 Prepare Radioligand (e.g., [3H]CHA - a labeled A1R agonist) P2->I1 P3 Prepare Serial Dilutions of unlabeled this compound P3->I1 I2 Allow reaction to reach equilibrium I1->I2 S1 Rapidly separate bound from free radioligand via filtration I2->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 D1 Quantify radioactivity on filters (Scintillation Counting) S2->D1 D2 Plot % Inhibition vs. This compound Concentration D1->D2 D3 Calculate IC50 and Ki values D2->D3

Workflow for a Competitive Binding Assay

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DPCPX in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective A₁ adenosine receptor antagonist, in mice. This document outlines detailed protocols, quantitative data from relevant studies, and visual representations of signaling pathways and experimental workflows.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of the A₁ adenosine receptor. It is a xanthine derivative that readily crosses the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1] Its high selectivity for the A₁ receptor over other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃) ensures targeted pharmacological effects.[2] In vivo studies in mice have utilized this compound to explore its effects on depression, anxiety, memory, and cancer progression.[3][4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Behavioral Tests
Doses (mg/kg)Administration RouteTestEffectReference
2 and 4Intraperitoneal (i.p.)Forced Swim Test (FST)Antidepressant-like activity
2 and 4Intraperitoneal (i.p.)Tail Suspension Test (TST)Antidepressant-like activity
1Intraperitoneal (i.p.)FST and TSTNo significant effect
1Intraperitoneal (i.p.)Open Field TestNo significant effect on locomotor activity
1Intraperitoneal (i.p.)Chronic (60 days)Worsened long-term memory in non-transgenic mice
Table 2: Pharmacokinetic Interactions of this compound with Antidepressants
This compound Dose (mg/kg)Co-administered Drug (dose, mg/kg)Effect on Drug Concentration in BrainEffect on Drug Concentration in SerumReference
Not specifiedImipramine (15)No significant changeNo significant change
Not specifiedReboxetine (2.5)No significant changeNo significant change
Not specifiedEscitalopram (2)Increased concentrationNo significant change

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol describes the preparation of a this compound suspension for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound (8-Cyclopentyl-1,3-dipropylxanthine)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

  • Vehicle Preparation: Prepare a 1% aqueous solution of Tween 80 in sterile 0.9% saline. For example, to prepare 10 mL of vehicle, add 100 µL of Tween 80 to 9.9 mL of sterile saline.

  • Suspension of this compound:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add a small volume of the 1% Tween 80 solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 1% Tween 80 solution while continuously vortexing to ensure a homogenous suspension.

    • For difficult-to-dissolve compounds, brief sonication may be employed to aid in suspension.

  • Final Concentration: The final concentration of the this compound suspension should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 5-10 mL/kg body weight). For example, to administer a 2 mg/kg dose to a 25 g mouse in a 0.25 mL volume, the required concentration is 0.2 mg/mL.

  • Administration: Administer the this compound suspension intraperitoneally to the mice. It is recommended to administer the suspension 30-60 minutes before behavioral testing or other experimental procedures.

Protocol 2: In Vivo Study of this compound in a Mouse Model of Depression (Forced Swim Test)

This protocol outlines a typical workflow for evaluating the antidepressant-like effects of this compound using the Forced Swim Test (FST).

Materials:

  • Male albino mice (e.g., CD-1 or similar strains)

  • This compound suspension (prepared as in Protocol 1)

  • Vehicle control (1% Tween 80 in 0.9% saline)

  • Beakers (transparent, 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm

  • Video recording equipment (optional)

  • Timers

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least one hour before the test.

  • Drug Administration:

    • Divide mice into experimental groups (e.g., Vehicle control, this compound 1 mg/kg, this compound 2 mg/kg, this compound 4 mg/kg).

    • Administer the appropriate treatment (vehicle or this compound suspension) via intraperitoneal injection 30 minutes prior to the FST.

  • Forced Swim Test:

    • Gently place each mouse individually into a beaker filled with water.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Analyze the immobility time for each group.

    • A significant reduction in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

    • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Visualizations

Signaling Pathway of A₁ Adenosine Receptor Antagonism by this compound

cluster_membrane Cell Membrane A1R A₁ Adenosine Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Antagonizes ERK_JNK ERK/JNK Pathway This compound->ERK_JNK Inhibits (in some contexts) ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Proliferation Cell Proliferation (Inhibited) ERK_JNK->Proliferation Regulates

Caption: this compound antagonizes the A₁ adenosine receptor, impacting downstream signaling pathways.

Experimental Workflow for In Vivo this compound Administration in Mice

cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Analysis A This compound and Vehicle Preparation B Animal Acclimation A->B C Randomization into Treatment Groups B->C D Intraperitoneal Injection (this compound or Vehicle) C->D E Pre-treatment Time (30-60 min) D->E F Behavioral Testing (e.g., FST, TST) E->F G Data Collection F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: A typical experimental workflow for in vivo studies using this compound in mice.

References

Application Notes and Protocols for DPCPX in A1 Adenosine Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the A1 adenosine receptor (A1AR).[1][2][3][4] Its high affinity and selectivity make it an invaluable tool in pharmacological research, particularly in radioligand binding assays designed to characterize the A1 receptor. This document provides detailed application notes and protocols for the use of radiolabeled this compound (e.g., [³H]this compound) in saturation and competition binding assays.

Data Presentation: Binding Properties of this compound

The following tables summarize the quantitative data for this compound binding to the A1 adenosine receptor across various species and tissues, as reported in the literature.

Table 1: Dissociation Constants (Kd) of [³H]this compound for A1 Adenosine Receptors

Tissue/Cell LineSpeciesKd (pM)Reference
Brain MembranesBovine50-190[5]
Heart MembranesBovine50-190
Brain MembranesRat50-190
Fat CellsRat50-190
Coronary Artery Smooth MusclePorcine210

Table 2: Inhibition Constants (Ki) of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Reference
A1Human3.9
A2AHuman130
A2BHuman50
A3Human4000
A1 (rat fat cells)Rat0.45
A2 (human platelets)Human330
A1 (rat whole brain membranes)Rat0.46
A2 (rat striatal membranes)Rat340

Signaling Pathway

Activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity, leading to the activation of potassium channels and inhibition of calcium channels. A non-canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Adenosine Adenosine/Agonist Adenosine->A1R Binds ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response PIP2 PIP2 PIP2->PLC IP3->Cellular_Response DAG->Cellular_Response K_efflux->Cellular_Response Ca_influx->Cellular_Response

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand binding assays are fundamental in characterizing receptor-ligand interactions. The two primary types of assays detailed below are saturation and competition binding assays.

General Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes/Cells) Incubation Incubate Receptor, Radioligand, and Competitor (if applicable) Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution (for competition assay) Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Filters Filtration->Scintillation Analysis Non-linear Regression Analysis to Determine Kd, Bmax, or Ki Scintillation->Analysis

Caption: General Workflow of a Radioligand Binding Assay.

Protocol 1: Saturation Binding Assay with [³H]this compound

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]this compound for the A1 receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing A1 receptors.

  • Radioligand: [³H]this compound.

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled A1 receptor ligand (e.g., 10 µM CPA - N⁶-Cyclopentyladenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates containing the A1 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding.

  • Total Binding: To each tube, add:

    • Assay buffer.

    • A range of concentrations of [³H]this compound (e.g., 0.02 to 2 nM).

    • Receptor preparation (e.g., 50-200 µg of membrane protein).

  • Non-specific Binding: To each tube, add:

    • Assay buffer.

    • A high concentration of the non-specific binding ligand (e.g., 10 µM CPA).

    • The same range of concentrations of [³H]this compound as for total binding.

    • Receptor preparation.

  • Incubation: Incubate all tubes at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of [³H]this compound.

    • Analyze the data using non-linear regression to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay with [³H]this compound

This assay determines the affinity (Ki) of an unlabeled test compound for the A1 receptor by measuring its ability to compete with [³H]this compound binding.

Materials:

  • Same as for the saturation binding assay.

  • Test Compound: Unlabeled compound of interest, serially diluted.

Procedure:

  • Membrane Preparation: Prepare and quantify the protein concentration of the receptor source as in the saturation assay.

  • Assay Setup: Set up assay tubes in triplicate.

  • Incubation Mixture: To each tube, add:

    • Assay buffer.

    • A fixed concentration of [³H]this compound (typically at or near its Kd value).

    • A range of concentrations of the unlabeled test compound.

    • Receptor preparation.

    • Include control tubes for total binding (no competitor) and non-specific binding (e.g., 10 µM CPA).

  • Incubation: Incubate all tubes at 25°C for 60-120 minutes.

  • Filtration and Counting: Follow the same procedure as for the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound determined from saturation experiments.

Logical Relationship: Determining Binding Parameters

Binding_Parameters Saturation_Assay Saturation Binding Assay Kd Kd (Affinity of Radioligand) Saturation_Assay->Kd Bmax Bmax (Receptor Density) Saturation_Assay->Bmax Competition_Assay Competition Binding Assay IC50 IC50 (Competitor Potency) Competition_Assay->IC50 Ki Ki (Affinity of Competitor) Kd->Ki IC50->Ki Cheng-Prusoff Equation

Caption: Relationship between Assays and Binding Parameters.

References

Application Notes and Protocols for DPCPX in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1R), with a Ki value of 0.46 nM.[1] As a member of the xanthine class of organic compounds, this compound is a crucial tool for investigating the role of the adenosine A1 receptor in various physiological and pathological processes within the central nervous system (CNS).[2] Adenosine, an endogenous nucleoside, acts as a neuromodulator by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The A1 receptor, which has a high affinity for adenosine, is widely distributed throughout the brain and body.[5] Its activation typically leads to inhibitory effects on neurotransmission, such as reducing the release of excitatory neurotransmitters. By blocking these receptors, this compound allows researchers to explore the consequences of reduced A1R signaling on rodent behavior, providing insights into its role in cognition, mood, and motor control. These application notes provide detailed protocols for utilizing this compound in rodent behavioral studies.

Data Presentation

The following tables summarize the quantitative effects of this compound administration in various behavioral paradigms in rodents.

Table 1: Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Behavioral TestKey FindingsReference
1, 2, and 4Spontaneous Locomotor ActivityNo significant effect on locomotor activity.
Not Specified (nmol/kg range)Spontaneous Locomotor ActivityBiphasic effect: doses in the nanomolar/kg range significantly reduced locomotion.
High DosesFree Exploratory TestDecreased locomotor activity.

Table 2: Effects of this compound on Anxiety-Like and Depressive-Like Behaviors in Mice

Dose (mg/kg, i.p.)Behavioral TestKey FindingsReference
1 (chronic)Open Field TestReduced exploratory behavior, suggestive of an anxiolytic effect.
2 and 4Forced Swim Test (FST) & Tail Suspension Test (TST)Significant reduction in immobility time, indicating an antidepressant-like effect.
1 (co-administered with antidepressants)Forced Swim Test (FST) & Tail Suspension Test (TST)Significantly reduced immobilization period when co-administered with non-active doses of imipramine, escitalopram, or reboxetine.

Table 3: Effects of this compound on Learning and Memory in Rodents

Dose (mg/kg, i.p.)Animal ModelBehavioral TestKey FindingsReference
1 (chronic, 60 days)Nontransgenic MiceMorris Water MazeSignificantly decreased platform frequency in the long-term memory probe trial, indicating impairment.
Not SpecifiedRats with Cerebral IschemiaMorris Water MazeReversed the decrease in escape latencies induced by electroacupuncture pretreatment.
Not Specified (chronic)Mice with Cerebral IschemiaNovel Object RecognitionImproved discrimination index, protecting against memory deficits.

Signaling Pathway

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by adenosine, the A1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The receptor can also modulate ion channel activity, activating potassium channels and inhibiting calcium channels. This compound, as a selective antagonist, blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream signaling events.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC Activates Ca_channels Ca2+ Channels G_protein->Ca_channels K_channels K+ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP Converts Inhibition_AC Inhibition IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Blocks ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Inhibition_Ca Inhibition Activation_K Activation

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

General Preparation and Administration of this compound

Materials:

  • This compound (8-cyclopentyl-1,3-dipropylxanthine)

  • Vehicle (e.g., 0.9% sterile saline with 5% DMSO, or 1% aqueous solution of Tween 80)

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of this compound Solution:

    • This compound is poorly soluble in water. A common method is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile saline to the final concentration. For example, to prepare a 1 mg/mL solution, dissolve this compound in 5% DMSO and then add 0.9% saline.

    • Alternatively, this compound can be suspended in a 1% aqueous solution of Tween 80.

    • Vortex the solution thoroughly to ensure it is well-suspended before each injection.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • The volume of administration is typically 10 ml/kg body weight.

    • Injections are usually given 30-60 minutes before the behavioral test to allow for drug absorption and distribution.

Experimental Workflow for Behavioral Studies

The following diagram outlines a general workflow for conducting behavioral studies with this compound in rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (1-2 weeks) habituation Habituation to Handling and Test Environment acclimatization->habituation baseline Baseline Behavioral Testing (Optional) habituation->baseline grouping Random Assignment to Groups (Vehicle vs. This compound) baseline->grouping treatment This compound or Vehicle Administration (e.g., i.p.) grouping->treatment behavioral_testing Behavioral Assays (30-60 min post-injection) treatment->behavioral_testing data_collection Data Collection and Scoring behavioral_testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: General Experimental Workflow.

Specific Behavioral Assay Protocols
  • Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central zone and a peripheral zone.

  • Procedure:

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Place the rodent in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the animal's activity using a video tracking system.

  • Measures:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone. A decrease in time spent in the center is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.

  • Apparatus: A glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound (e.g., 1, 2, or 4 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Place the mouse individually into the cylinder for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Measures:

    • Immobility Time: A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle daily.

      • Conduct multiple trials per day where the rodent is released from different start positions and must find the hidden platform.

      • Record the escape latency (time to find the platform).

    • Probe Trial (e.g., 24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The rodent is allowed to swim for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Measures:

    • Learning: Decrease in escape latency across acquisition trials.

    • Memory: Time spent in the target quadrant and number of platform crossings during the probe trial. A decrease in these measures suggests memory impairment.

References

Application Notes and Protocols for Long-Term DPCPX Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A1 adenosine receptor (A1AR) antagonist, for long-term treatment in various animal models. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a widely used pharmacological tool to investigate the role of the A1 adenosine receptor in physiological and pathological processes. As a selective antagonist, this compound blocks the inhibitory effects of endogenous adenosine on the A1 receptor. The A1 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, plays a crucial role in regulating neuronal excitability, neurotransmitter release, and cellular metabolism.[1] Long-term administration of this compound in animal models has been employed to explore its therapeutic potential and chronic effects in conditions such as Alzheimer's disease, stroke, and spinal cord injury.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in long-term studies in animal models.

Animal ModelDrug/CompoundDosageAdministration RouteTreatment DurationKey FindingsReference
APPswe/PS1dE9 Transgenic Mice (15-month old)This compound1 mg/kgIntraperitoneal (IP), once daily60 daysWorsened long-term memory in non-transgenic mice; reduced exploratory behavior, suggesting an anxiolytic effect. No overt signs of toxicity.[2][3]
C57BL/6 MiceThis compoundNot specifiedNot specifiedChronicFailed to develop spatial preference in the Morris water maze, indicating impaired spatial memory acquisition.[2]
Rodents (Rats and Mice) with Middle Cerebral Artery Occlusion (MCAO)This compoundNot specifiedNot specified8 to 28 daysImproved immunohistochemical results, increased cellular proliferation in the subventricular zone, enhanced neurogenesis, and ameliorated motor and memory deficits.[4]
Adult Male Rats with Cervical Spinal Cord Injury (C2Hx)Native this compound0.1 mg/kgIntravenous (i.v.), twice daily3 daysInduced 16.7% functional recovery of the paralyzed hemidiaphragm at day 56.
Adult Male Rats with Cervical Spinal Cord Injury (C2Hx)This compound Nanoconjugate0.09, 0.15, 0.27 µg/kgSingle intradiaphragagm atic injection56 daysElicited significant recovery of the paralyzed hemidiaphragm (up to 67% at 8 weeks). The 0.15 µg/kg dose was identified as optimal. No observed toxicity.
Male Albino Swiss MiceThis compound1, 2, and 4 mg/kgIntraperitoneal (IP)AcuteDoses of 2 and 4 mg/kg exhibited antidepressant-like activity in the forced swim test and tail suspension test.

Signaling Pathways

A1 Adenosine Receptor Signaling

The A1 adenosine receptor is a Gi/o-coupled G protein-coupled receptor. Upon activation by adenosine, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The A1 receptor can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as an antagonist, blocks these signaling cascades by preventing adenosine from binding to the A1 receptor.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_G_protein G Protein Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates This compound This compound This compound->A1R Inhibits Gi_o Gi/o A1R->Gi_o Activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release, ↓ Neuronal Excitability) PKA->Cellular_Response IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_plus Ca²⁺ IP3->Ca2_plus ↑ Intracellular PKC PKC DAG->PKC Activates Ca2_plus->Cellular_Response PKC->Cellular_Response Experimental_Workflow start Start: Animal Model Selection (e.g., Transgenic, Injury Model) acclimation Acclimation Period start->acclimation baseline Baseline Behavioral Testing (e.g., MWM, Open Field) acclimation->baseline treatment Long-Term this compound Administration (e.g., 60 days, daily IP injections) baseline->treatment behavioral_post Post-Treatment Behavioral Testing treatment->behavioral_post tissue Tissue Collection and Analysis (e.g., Immunohistochemistry, Western Blot) behavioral_post->tissue data_analysis Data Analysis and Interpretation tissue->data_analysis end End: Conclusion data_analysis->end

References

Application of DPCPX in Isolated Langendorff Heart Perfusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a highly selective adenosine A1 receptor antagonist, in the isolated Langendorff heart perfusion system. This ex vivo model is a powerful tool for investigating cardiac function and pharmacology in a controlled environment, free from systemic neurohormonal influences. This compound is instrumental in elucidating the roles of the adenosine A1 receptor in various physiological and pathophysiological processes, particularly in the context of myocardial ischemia-reperfusion injury.

Introduction to this compound and the Langendorff Heart Model

The Langendorff apparatus allows for the retrograde perfusion of an isolated heart via the aorta, maintaining its viability and contractile function for experimental studies.[1][2] This preparation is ideal for assessing the direct effects of pharmacological agents on the heart.

This compound is a potent and selective antagonist of the adenosine A1 receptor, with a much lower affinity for A2 and A3 receptors.[3][4] In the heart, adenosine A1 receptor activation is known to be cardioprotective, especially during ischemic events. This compound is frequently used to block these protective effects, thereby confirming the involvement of the A1 receptor in the observed phenomena.[5]

Experimental Protocols

The following protocols are generalized from various studies and can be adapted based on specific research questions and animal models (e.g., rat, rabbit, mouse).

Langendorff Apparatus Setup and Heart Isolation

Objective: To isolate a mammalian heart and mount it on a Langendorff apparatus for retrograde perfusion.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or other suitable physiological salt solution)

  • Surgical instruments

  • Heparin

  • Anesthetic agent

Procedure:

  • Prepare the Langendorff system by filling the reservoirs with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintaining the temperature at 37°C.

  • Anesthetize the experimental animal (e.g., rat, rabbit) according to an approved institutional protocol.

  • Administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Trim away excess tissue, leaving a sufficient length of the aorta for cannulation.

  • Mount the aorta onto the cannula of the Langendorff apparatus and secure it with a ligature.

  • Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg). The heart should resume beating spontaneously.

  • Insert a balloon into the left ventricle to measure isovolumetric contractile function, such as left ventricular developed pressure (LVDP).

  • Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experimental protocol.

Investigating the Effect of this compound on Ischemia-Reperfusion Injury

Objective: To determine if the cardioprotective effects of a compound are mediated by the adenosine A1 receptor using this compound.

Experimental Groups:

  • Control (Ischemia-Reperfusion): Hearts subjected to a period of global ischemia followed by reperfusion.

  • Agonist Pre-treatment: Hearts pre-treated with an adenosine A1 receptor agonist (e.g., 2-chloro-N6-cyclopentyladenosine, CCPA) before ischemia-reperfusion.

  • This compound + Agonist: Hearts pre-treated with this compound before the administration of the A1 agonist and subsequent ischemia-reperfusion.

  • This compound Alone: Hearts treated with this compound alone before ischemia-reperfusion to assess any intrinsic effects.

Procedure:

  • Following the stabilization period, record baseline cardiac function (e.g., LVDP, heart rate, coronary flow) for all groups.

  • For the this compound groups, introduce this compound into the perfusate at a final concentration (e.g., 100 nM) for a specified duration (e.g., 10-15 minutes) before the agonist or ischemia.

  • For the agonist groups, introduce the A1 agonist into the perfusate for a specified duration.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 25-45 minutes).

  • Initiate reperfusion by restoring the flow of the perfusate for a specified duration (e.g., 30-120 minutes).

  • Continuously monitor and record cardiac function throughout the experiment.

  • At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement using triphenyltetrazolium chloride (TTC) staining.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound in Langendorff-perfused hearts.

Table 1: Effect of this compound on Post-Ischemic Left Ventricular Developed Pressure (LVDP) Recovery in Rat Hearts

Treatment GroupLVDP Recovery (% of pre-ischemic)Reference
Vehicle Control46 ± 4%
Adenosine (100 µM)73 ± 2%
Adenosine + this compound (100 nM)47 ± 6%
Cl-IB-MECA (A3 Agonist, 50 nM)75 ± 4%
Cl-IB-MECA + this compound (100 nM)51 ± 5%

Table 2: Effect of this compound on Myocardial Infarct Size in Mouse Hearts

Treatment GroupInfarct Size (% of risk zone)Reference
Saline24.2 ± 3.2%
CCPA (A1 Agonist)12.2 ± 2.5%
CCPA + this compound29.3 ± 4.5%

Signaling Pathways and Visualizations

This compound, by blocking the adenosine A1 receptor, inhibits downstream signaling cascades that are typically initiated by A1 receptor activation. These pathways are crucial for cardioprotection.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This can influence various downstream effectors, including protein kinases and ion channels, ultimately leading to cardioprotective effects.

Adenosine_A1_Signaling cluster_membrane Cell Membrane Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates This compound This compound This compound->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Cardioprotection Cardioprotective Effects cAMP->Cardioprotection Leads to

Caption: Adenosine A1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a Langendorff-perfused heart model of ischemia-reperfusion.

Langendorff_DPCPX_Workflow cluster_prep Preparation cluster_perfusion Langendorff Perfusion Protocol cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Heparinization Heart_Isolation Heart Excision & Cardioplegia Animal_Prep->Heart_Isolation Cannulation Aortic Cannulation Heart_Isolation->Cannulation Stabilization Stabilization (20-30 min) Cannulation->Stabilization Baseline Baseline Recording Stabilization->Baseline Treatment Drug Administration (e.g., this compound, Agonist) Baseline->Treatment Ischemia Global Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Functional_Analysis Cardiac Function Analysis (LVDP, HR, etc.) Reperfusion->Functional_Analysis Infarct_Analysis Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Analysis

Caption: Experimental workflow for this compound application in Langendorff heart perfusion.

Logical Relationship of this compound in Cardioprotection Studies

This diagram illustrates the logical framework for using this compound to investigate the role of the adenosine A1 receptor in cardioprotection.

DPCPX_Logic_Diagram cluster_experiment Experimental Design cluster_outcomes Expected Outcomes Hypothesis Hypothesis: Cardioprotection is mediated by Adenosine A1 Receptor Agonist Administer A1 Agonist Hypothesis->Agonist DPCPX_Agonist Administer this compound + A1 Agonist Hypothesis->DPCPX_Agonist Protection_Observed Cardioprotection Observed Agonist->Protection_Observed Protection_Blocked Cardioprotection Blocked DPCPX_Agonist->Protection_Blocked Conclusion Conclusion: Hypothesis Supported Protection_Observed->Conclusion Protection_Blocked->Conclusion

Caption: Logical framework for using this compound in cardioprotection research.

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of the adenosine A1 receptor in cardiac physiology and pathophysiology within the context of the isolated Langendorff heart model. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the intricate mechanisms of cardioprotection and to evaluate novel therapeutic agents targeting the adenosine signaling pathway.

References

DPCPX: A Powerful Antagonist for Unraveling G-Protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1R), a member of the G-protein coupled receptor (GPCR) family.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the A1R and for screening potential drug candidates targeting this receptor. These application notes provide a comprehensive overview of the use of this compound in GPCR signaling research, including detailed experimental protocols and quantitative data to facilitate experimental design and data interpretation.

Key Applications of this compound in GPCR Research

  • Characterization of Adenosine A1 Receptor Binding: this compound is widely used as a radiolabeled ligand ([³H]this compound) in binding assays to determine the affinity and density of A1 receptors in various tissues and cell lines.[3][4]

  • Functional Analysis of A1 Receptor Signaling: As a competitive antagonist, this compound is instrumental in blocking A1R-mediated signaling pathways, allowing for the elucidation of their downstream effects. This includes the inhibition of adenylyl cyclase and modulation of ion channel activity.

  • Investigation of Downstream Signaling Cascades: By selectively blocking the A1 receptor, this compound enables the study of its role in complex signaling networks, such as the ERK/JNK pathway.

  • In Vivo Studies of A1 Receptor Function: The in vivo activity of this compound allows for the investigation of the physiological roles of A1 receptors in various animal models, including studies on cardiovascular function, neuronal excitability, and pain perception.

Quantitative Data: Binding Affinities and Potency of this compound

The following tables summarize the key quantitative parameters of this compound, providing a reference for its selectivity and potency across different species and receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A13.9
A2A130
A2B50
A34000

Table 2: this compound Binding Affinity (Ki) at Rat Adenosine Receptors

Receptor SubtypeKi (nM)Assay Condition
A10.46[³H]CHA binding to whole brain membranes
A2340[³H]NECA binding to striatal membranes

Table 3: Dissociation Constant (Kd) of [³H]this compound

Tissue/Cell LineKd (pM)
Bovine Brain Membranes50-190
Bovine Heart Membranes50-190
Rat Brain Membranes50-190
Rat Fat Cells50-190
Porcine Coronary Artery Membranes210

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study GPCR signaling.

Protocol 1: Radioligand Binding Assay for Adenosine A1 Receptors

This protocol describes a filtration binding assay to determine the binding of [³H]this compound to cell membranes.

Materials:

  • Cell membranes expressing Adenosine A1 receptors

  • [³H]this compound (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Whatman GF/B glass fiber filters (presoaked in 0.3% polyethylenimine for 2 hours)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • Total Binding: In a 96-well plate, add 150 µL of membrane suspension (e.g., 200 µg protein), 50 µL of assay buffer, and 50 µL of [³H]this compound solution at various concentrations (e.g., 0.02 to 2 nM).

    • Non-specific Binding: In separate wells, add 150 µL of membrane suspension, 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), and 50 µL of [³H]this compound solution.

    • Competition Binding: To determine the affinity of a test compound, add 150 µL of membrane suspension, 50 µL of the test compound at various concentrations, and 50 µL of a fixed concentration of [³H]this compound (typically at its Kd value).

  • Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data. For competition experiments, calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Nonlinear_Regression Non-linear Regression Calc_Specific_Binding->Nonlinear_Regression Determine_Parameters Determine Kd, Bmax, Ki Nonlinear_Regression->Determine_Parameters

Caption: Workflow of a radioligand binding assay using this compound.

Protocol 2: cAMP Immunoassay to Measure A1 Receptor-Mediated Adenylyl Cyclase Inhibition

This protocol outlines a competitive immunoassay to quantify changes in intracellular cyclic AMP (cAMP) levels in response to A1 receptor activation and its blockade by this compound.

Materials:

  • Cells expressing Adenosine A1 receptors

  • This compound

  • Adenosine A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP immunoassay kit (e.g., ELISA-based)

  • Cell lysis buffer (provided in the kit or 0.1M HCl)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an A1 receptor agonist (e.g., CPA) in the presence of forskolin for a defined period (e.g., 15 minutes). A control group with only forskolin should be included.

  • Cell Lysis:

    • Aspirate the media and lyse the cells using the lysis buffer provided in the cAMP assay kit or 0.1M HCl.

    • Incubate for the recommended time to ensure complete lysis.

  • cAMP Measurement:

    • Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves the following steps:

      • Adding cell lysates and cAMP standards to a plate pre-coated with a cAMP antibody.

      • Adding a labeled cAMP conjugate (e.g., HRP-conjugated cAMP).

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate and measuring the resulting signal (e.g., absorbance at 450 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the concentration of the agonist or antagonist to determine EC50 or IC50 values.

A1 Receptor-Mediated Inhibition of cAMP Production

G cluster_pathway Signaling Pathway Adenosine Adenosine/Agonist A1R Adenosine A1 Receptor Adenosine->A1R Activates Gi Gi Protein A1R->Gi Activates This compound This compound This compound->A1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: this compound blocks A1R-mediated inhibition of adenylyl cyclase.

Protocol 3: Western Blot Analysis of ERK/JNK Signaling Pathway

This protocol describes how to use this compound to investigate the role of the A1 receptor in regulating the ERK and JNK signaling pathways.

Materials:

  • Cells expressing Adenosine A1 receptors

  • This compound

  • Adenosine A1 receptor agonist (e.g., CPA)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated ERK1/2 and JNK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound (e.g., 10 µM and 25 µM) for a specified time (e.g., 48 hours). Include control groups (vehicle-treated) and agonist-treated groups.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.

    • Compare the phosphorylation levels between different treatment groups.

Investigating A1R-ERK/JNK Signaling with this compound

G cluster_treatment Cell Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treat with this compound +/- Agonist Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western_Blot Western Blotting (p-ERK, t-ERK, p-JNK, t-JNK) Lysis->Western_Blot Densitometry Densitometry Western_Blot->Densitometry Normalization Normalization (p-Protein / t-Protein) Densitometry->Normalization Comparison Compare Treatment Groups Normalization->Comparison

Caption: Workflow for studying ERK/JNK signaling using this compound.

Concluding Remarks

This compound remains a cornerstone tool for the pharmacological dissection of adenosine A1 receptor signaling. Its high affinity and selectivity, coupled with its utility in a wide range of in vitro and in vivo experimental paradigms, ensure its continued importance in both basic research and drug discovery efforts targeting GPCRs. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies of G-protein coupled receptor signaling.

References

Application Notes and Protocols for Investigating Neurotransmitter Release Modulation with DPCPX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist of the adenosine A1 receptor.[1][2][3][4] Adenosine, a ubiquitous neuromodulator in the central nervous system (CNS), primarily exerts inhibitory effects on neuronal activity and neurotransmitter release through the activation of A1 receptors.[5] By blocking these receptors, this compound serves as a powerful pharmacological tool to investigate the tonic and phasic roles of endogenous adenosine in modulating the release of various neurotransmitters, including glutamate, dopamine, and serotonin. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, complete with detailed protocols for key experimental paradigms.

Chemical Properties of this compound:

PropertyValueReference
Chemical Name 8-Cyclopentyl-1,3-dipropylxanthine
Molecular Formula C₁₆H₂₄N₄O₂
Molecular Weight 304.39 g/mol
Ki for human A1 receptor 3.9 nM
Ki for human A2A receptor 130 nM
Ki for human A2B receptor 50 nM
Ki for human A3 receptor 4000 nM
Solubility Soluble to 5 mM in DMSO with gentle warming and to 10 mM in ethanol with gentle warming.

Mechanism of Action

Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Activation of A1 receptors by endogenous adenosine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. Presynaptically, A1 receptor activation inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions required for neurotransmitter vesicle fusion and release. This compound, by competitively binding to the A1 receptor, prevents adenosine from exerting these inhibitory effects, leading to a disinhibition of neurotransmitter release. This action makes this compound an invaluable tool for studying the physiological and pathological roles of adenosinergic modulation in the brain.

cluster_presynaptic Presynaptic Terminal Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates Gi_o Gαi/o A1R->Gi_o Activates This compound This compound This compound->A1R Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Ca_ion Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release

Figure 1. Signaling pathway of this compound action.

Applications in Neurotransmitter Release Modulation

Glutamate

Endogenous adenosine, acting on presynaptic A1 receptors, tonically inhibits the release of glutamate, the primary excitatory neurotransmitter in the CNS. Application of this compound blocks this tonic inhibition, resulting in an enhancement of glutamatergic transmission. This effect has been demonstrated in various brain regions, including the hippocampus and cerebral cortex.

Quantitative Effects of this compound on Glutamate Release:

Experimental ModelThis compound ConcentrationObserved EffectReference
Rat cerebrocortical slices (ischemia-evoked release)Not specifiedIncreased glutamate efflux
Rat cortical synaptosomes (K+ evoked release)0.1 µMAbolished the inhibitory effect of 100 nM CCPA (A1 agonist)
Rat hippocampal slices (OGD-induced release)Not specifiedFailed to enhance glutamate release under OGD conditions
Rat brain cortical slices (K+ evoked release)10-100 µMReversed the adenosine-induced inhibition of glutamate release
Dopamine

The release of dopamine, a key neurotransmitter in reward, motivation, and motor control, is also under the inhibitory control of adenosine A1 receptors. Studies using in vivo microdialysis and fast-scan cyclic voltammetry have shown that this compound can block the adenosine-mediated inhibition of dopamine release in brain regions such as the caudate-putamen and nucleus accumbens.

Quantitative Effects of this compound on Dopamine Release:

Experimental ModelThis compound ConcentrationObserved EffectReference
Mouse caudate putamen slicesNot specifiedBlocked the inhibition of dopamine release by adenosine
Mouse nucleus accumbens core slices2 µMPrevented the ~50% reduction in evoked dopamine release by the A1 agonist CPA (15 µM)
Serotonin

The modulation of serotonin (5-HT) release by adenosine is more complex. While some studies suggest an inhibitory role for A1 receptors, others indicate a more indirect mechanism of action. For instance, in the dorsal raphe nucleus, this compound was found not to block the adenosine-induced inhibition of serotonin release, suggesting that A1 receptors are not the primary mediators in this specific pathway.

Quantitative Effects of this compound on Serotonin Release:

Experimental ModelThis compound ConcentrationObserved EffectReference
Mouse dorsal raphe nucleus slices10 µMDid not prevent the inhibition of serotonin release by adenosine

Experimental Protocols

In Vitro Brain Slice Electrophysiology

This protocol is designed to investigate the effect of this compound on synaptic transmission in acute brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome or tissue chopper

  • Recording chamber

  • Electrophysiology rig (amplifier, micromanipulators, data acquisition system)

  • Glass microelectrodes

Procedure:

  • Preparation of Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

    • Cutting Solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 glucose. Chill to 4°C and bubble with 95% O₂/5% CO₂.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute to the final desired concentration in aCSF on the day of the experiment.

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

    • Perfuse the animal transcardially with ice-cold, oxygenated cutting solution.

    • Rapidly dissect the brain and place it in the ice-cold cutting solution.

    • Mount the brain on the vibratome stage and cut slices (e.g., 300-400 µm thick) of the desired brain region.

    • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.

    • Using a micromanipulator, place a stimulating electrode in the afferent pathway of interest and a recording electrode (filled with an appropriate internal solution) in the postsynaptic neuron.

    • Obtain a stable baseline recording of synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes.

    • Bath-apply this compound at the desired concentration and record the changes in synaptic responses for 20-30 minutes.

    • Wash out the drug with aCSF and observe for recovery of the synaptic response to baseline levels.

A Anesthetize Animal B Transcardial Perfusion (Ice-cold cutting solution) A->B C Brain Dissection B->C D Slice Preparation (Vibratome) C->D E Slice Recovery (aCSF, 32-34°C) D->E F Transfer to Recording Chamber E->F G Electrode Placement F->G H Baseline Recording G->H I This compound Application H->I J Washout I->J

Figure 2. Brain slice electrophysiology workflow.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal in response to this compound administration.

Materials:

  • This compound

  • Microdialysis probes

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)

  • Ringer's solution or artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Slowly lower the microdialysis probe to the target coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 1-2 hours (e.g., in 20-minute fractions).

    • Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples for several hours after drug administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.

    • Express the results as a percentage change from the baseline neurotransmitter levels.

A Anesthetize Animal B Stereotaxic Surgery (Probe Implantation) A->B C Post-operative Recovery B->C D Connect to Microdialysis System C->D E Baseline Sample Collection D->E F This compound Administration E->F G Post-treatment Sample Collection F->G H HPLC Analysis G->H

Figure 3. In vivo microdialysis workflow.

Behavioral Assessment: Forced Swim Test

The forced swim test is a common behavioral paradigm used to screen for antidepressant-like activity. This compound has been shown to exhibit antidepressant-like effects in this test.

Materials:

  • This compound

  • Saline solution

  • Cylindrical water tanks (e.g., 25 cm diameter, 50 cm height)

  • Video recording equipment

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle (e.g., saline) to the animals (e.g., mice) via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).

  • Forced Swim Test:

    • Fill the cylindrical tanks with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

    • Gently place the animal into the water.

    • Record the animal's behavior for a set period (e.g., 6 minutes).

    • The primary measure is the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis:

    • Score the duration of immobility from the video recordings, typically during the last 4 minutes of the test.

    • Compare the immobility time between the this compound-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative Data from Forced Swim Test with this compound in Mice:

This compound Dose (mg/kg, i.p.)Effect on Immobility TimeReference
1No significant effect
2Significant reduction
4Significant reduction

Conclusion

This compound is an indispensable tool for elucidating the role of adenosine A1 receptor-mediated signaling in the modulation of neurotransmitter release. Its high selectivity and potency allow for precise investigation of the adenosinergic system's influence on neuronal communication and its implications for various neurological and psychiatric disorders. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at further unraveling the complex interplay between adenosine and other neurotransmitter systems in the brain.

References

Application Notes and Protocols for the In Vitro Use of DPCPX on Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1R).[1] In the central nervous system, adenosine acts as a neuromodulator by activating four G protein-coupled receptors (A1, A2A, A2B, and A3). The A1 receptor, in particular, is widely distributed in the brain and plays a crucial role in regulating neuronal excitability and synaptic transmission.[2] These application notes provide a comprehensive guide for the in vitro use of this compound on primary neuronal cultures, covering its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its effects by competitively blocking the adenosine A1 receptor. A1Rs are coupled to inhibitory G proteins (Gi/o).[3] Activation of A1R by endogenous adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and its downstream signaling cascades. By antagonizing this pathway, this compound prevents adenosine-mediated inhibition, leading to a range of effects on neuronal function, including enhanced neurotransmitter release, increased neuronal excitability, and modulation of synaptic plasticity.

Signaling Pathway of Adenosine A1 Receptor Antagonism by this compound

cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) (activity decreased) cAMP->PKA Activates Downstream Downstream Neuronal Effects PKA->Downstream Modulates

Caption: this compound blocks the adenosine A1 receptor, preventing Gi/o protein activation and subsequent inhibition of adenylyl cyclase, leading to altered neuronal signaling.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in primary neuronal cultures. It is recommended to optimize concentrations and incubation times for specific experimental goals and neuronal cell types.

I. Preparation of Primary Neuronal Cultures

This protocol is a general guideline for isolating and culturing primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rat pups).

Materials:

  • Timed-pregnant rodent (e.g., rat or mouse)

  • Dissection medium: Ice-cold Hanks' Balanced Salt Solution (HBSS) or Neurobasal medium

  • Enzymatic dissociation solution: Papain (20 units/mL) or Trypsin (0.25%)

  • Enzyme inhibitor: Trypsin inhibitor or serum-containing medium

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin

  • Culture vessels coated with Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)

  • Sterile dissection tools

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Aseptically remove the embryos and place them in ice-cold dissection medium.

  • Dissect the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope.

  • Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for 15-30 minutes.

  • Stop the enzymatic reaction by adding the enzyme inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the cells onto pre-coated culture vessels at the desired density in plating medium.

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • Perform a half-media change after 24 hours to remove cellular debris and every 3-4 days thereafter.

II. This compound Treatment Protocol

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Primary neuronal cultures (e.g., DIV 7-14)

  • Neuronal culture medium

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 10 nM - 10 µM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove half of the medium from the neuronal cultures and replace it with the medium containing this compound or vehicle.

  • Return the cultures to the incubator for the desired treatment period (e.g., 30 minutes for acute effects, 24-72 hours for chronic effects).

  • Proceed with the desired downstream analysis (e.g., viability assay, immunocytochemistry, electrophysiology).

Key In Vitro Assays and Expected Outcomes

A. Neuronal Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on neuronal survival.

Protocol:

  • Culture primary neurons in 96-well plates.

  • Treat the neurons with a range of this compound concentrations (e.g., 100 nM, 1 µM, 10 µM) for 24-48 hours.

  • Assess cell viability using standard assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Quantify the results using a plate reader or fluorescence microscope.

Expected Outcome: this compound is generally not considered cytotoxic at typical working concentrations. High concentrations may have off-target effects, so a dose-response curve is recommended to establish a non-toxic working range for your specific neuronal culture system.

B. Neurite Outgrowth Assay

Objective: To evaluate the influence of this compound on neurite extension and branching.

Protocol:

  • Plate primary neurons at a low density to allow for clear visualization of individual neurites.

  • Treat the cultures with this compound at various concentrations for 48-72 hours, starting at DIV 2-4.

  • Fix the cells and perform immunocytochemistry for neuronal markers such as βIII-tubulin (Tuj1) or MAP2.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze neurite length, number of branches, and other morphological parameters using appropriate software (e.g., ImageJ with NeuronJ plugin).

Expected Outcome: By blocking the inhibitory tone of endogenous adenosine, this compound may promote neuronal activity which can, in turn, influence neurite outgrowth and network formation. Chronic treatment with this compound has been shown to increase the number of intersections and the area occupied by neurites in an ischemic model.

C. Electrophysiology (Patch-Clamp)

Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.

Protocol:

  • Prepare primary neuronal cultures on glass coverslips.

  • On the day of recording (e.g., DIV 14-21), transfer a coverslip to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Establish whole-cell patch-clamp recordings from individual neurons.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) and intrinsic membrane properties.

  • Bath-apply this compound (e.g., 100 nM - 1 µM) and record the changes in the parameters of interest.

Expected Outcome: this compound is expected to increase neuronal excitability and enhance synaptic transmission by blocking the inhibitory effects of endogenous adenosine. This may manifest as an increase in the frequency and/or amplitude of spontaneous postsynaptic currents, and a decrease in paired-pulse facilitation, indicative of an increased probability of neurotransmitter release.

Experimental Workflow for this compound Application and Analysis

Start Start: Primary Neuronal Culture (e.g., Cortical, Hippocampal) Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Neuronal Viability Assay (MTT, LDH, Live/Dead) Treatment->Viability Morphology Neurite Outgrowth Analysis (Immunocytochemistry, Imaging) Treatment->Morphology Function Electrophysiology (Patch-Clamp) Treatment->Function Data Data Analysis & Interpretation Viability->Data Morphology->Data Function->Data

Caption: A typical experimental workflow for investigating the effects of this compound on primary neuronal cultures.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound. These values can serve as a reference for experimental design.

Table 1: Effects of this compound on Neuronal Proliferation and Differentiation

ParameterModel SystemThis compound TreatmentResultReference
Cellular Proliferation ([¹⁸F]FLT uptake)Rat model of MCAOChronicSignificant increase in SVZ, cortex, and striatum at day 8
DCX⁺ Cells (Neuroblasts)Mouse model of MCAOChronicSignificant increase at day 28 post-ischemia
NeuN⁺ Cells (Mature Neurons)Mouse model of MCAOChronicSignificant increase at day 28 post-ischemia
Astrocytic DifferentiationMouse model of MCAOChronicReverted the ischemia-induced increase in newborn astrocytes

Table 2: Electrophysiological and Behavioral Effects of this compound

ParameterModel SystemThis compound ConcentrationEffectReference
Evoked Neuronal Ca²⁺ InfluxRat hippocampal slicesNot specifiedIncreased by over 100%
Spontaneous Field ActivityRat hippocampal slices30-100 nMInduced spontaneous epileptiform activityNot specified
Inhibitory Postsynaptic Potential (IPSP)Rat neocortical slices30 nMAbolished adenosine-induced reduction in IPSP amplitude
Motor and Memory DeficitsMouse model of MCAOChronicAmeliorated deficits
Long-Term MemoryNontransgenic mice1 mg/kg daily for 60 daysWorsened long-term memory

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the adenosine A1 receptor in neuronal function. By carefully designing experiments with appropriate controls and utilizing the protocols outlined above, researchers can effectively probe the impact of A1R signaling on neuronal viability, morphology, and electrophysiological properties in primary neuronal cultures. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential and mechanistic actions of modulating adenosine signaling in the central nervous system.

References

Application Notes and Protocols: Utilizing DPCPX for In Vivo Blockade of A1 Receptor-Mediated Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1AR).[1] Its utility in in vivo research is well-established, enabling the elucidation of A1AR-mediated physiological and pathophysiological processes. These application notes provide comprehensive protocols and data for the effective use of this compound in blocking A1 receptor-mediated effects in vivo, intended to guide researchers in pharmacology, physiology, and drug development.

Adenosine, an endogenous nucleoside, plays a critical role in regulating a myriad of bodily functions through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is ubiquitously expressed and involved in diverse processes including neurotransmission, cardiovascular function, and renal physiology.[2][3] this compound's high affinity and selectivity for the A1 receptor make it an invaluable tool for dissecting these complex biological systems.

Data Presentation

Table 1: this compound Receptor Binding Affinity
Receptor SubtypeKᵢ (nM)
Human A13.9[1]
Human A2A130
Human A2B50
Human A34000
Table 2: In Vivo Dosage and Administration of this compound
Animal ModelDosageRoute of AdministrationVehicleReference
Rats0.1 mg/kgIntravenous (i.v.)5% propylene glycol, 2% Tween 80 in sterile saline
Mice1 mg/kgIntraperitoneal (i.p.)1% aqueous solution of Tween 80
Mice1 mg/kgIntraperitoneal (i.p.)5% DMSO in 0.9% sterile saline
Rats0.1 mg/kg/dayIntraperitoneal (i.p.)PBS 1X
Rats0.09, 0.15, or 0.27 µg/kgIntradiaphragmaticNanoconjugate
Table 3: Reported In Vivo Effects of this compound
Physiological ParameterAnimal ModelEffect of this compoundMagnitude of ChangeReference
DiuresisNewborn Rabbits (Normoxia)Increase+44%
Glomerular Filtration Rate (GFR)Newborn Rabbits (Normoxia)Increase+19%
Renal Blood Flow (RBF)Newborn Rabbits (Normoxia)Decrease-22%
Renal Vascular Resistance (RVR)Newborn Rabbits (Normoxia)Increase+37%
Heart Rate (HR)Chronically Hypoxic Rats (1 day)Increase-
Arterial Blood Pressure (ABP)Chronically Hypoxic Rats (1 & 3 days)Increase-
Myocardial Infarct SizeMiceAbolished sildenafil-induced protectionInfarct size similar to control

Signaling Pathways and Experimental Workflow

A1 Adenosine Receptor Signaling Pathway

Activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Consequently, protein kinase A (PKA) activity is reduced. Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Presynaptically, A1AR activation inhibits the release of excitatory neurotransmitters, while postsynaptically it can cause hyperpolarization by activating potassium channels and inhibiting calcium channels.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gαi/o A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Inhibits Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Blocks Gi->AC Inhibits Gi->PLC Activates Gi->K_channel Activates Gi->Ca_channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC Activates

Caption: A1 Adenosine Receptor Signaling Pathway.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound. This workflow is adaptable to various research questions and animal models.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups (Vehicle, this compound) Animal_Acclimatization->Randomization Baseline Baseline Physiological Measurements Randomization->Baseline DPCPX_Prep This compound Solution Preparation Administration This compound/Vehicle Administration DPCPX_Prep->Administration Baseline->Administration Post_Treatment Post-Treatment Measurements Administration->Post_Treatment Data_Collection Data Collection Post_Treatment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General In Vivo Experimental Workflow Using this compound.

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects of this compound in Rats

This protocol is adapted from studies investigating the hemodynamic effects of A1 receptor blockade.

1. Materials:

  • This compound (R&D Systems, Tocris Bioscience, or equivalent)

  • Vehicle solution: 5% propylene glycol, 2% Tween 80 in sterile saline

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or urethane)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

  • Heart rate monitor

2. Animal Preparation:

  • Acclimatize rats to the housing facility for at least one week prior to the experiment.

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Surgically implant a catheter into the femoral vein for drug administration.

  • Implant a second catheter into the femoral or carotid artery for continuous blood pressure monitoring.

  • Allow the animal to stabilize for a period of 30-60 minutes post-surgery.

3. Experimental Procedure:

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15 minutes to ensure a stable baseline.

  • Prepare a stock solution of this compound in the vehicle. A typical dose is 0.1 mg/kg.

  • Administer a bolus intravenous injection of the this compound solution. For the control group, administer an equivalent volume of the vehicle solution.

  • Continuously monitor and record MAP and HR for at least 60 minutes post-injection.

4. Data Analysis:

  • Calculate the change in MAP and HR from the baseline at various time points post-injection.

  • Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Renal Effects of this compound in Rabbits

This protocol is based on a study examining the role of A1 receptors in renal function in newborn rabbits.

1. Materials:

  • This compound

  • Vehicle solution (e.g., saline)

  • Newborn New Zealand White rabbits

  • Anesthetic and mechanical ventilator

  • Catheters for infusion and collection of urine and blood samples

  • Flow probe for measuring renal blood flow

  • Analytical equipment for measuring creatinine and electrolytes

2. Animal Preparation:

  • Anesthetize the newborn rabbit and provide mechanical ventilation.

  • Catheterize the jugular vein for infusions and the carotid artery for blood sampling and blood pressure monitoring.

  • Catheterize the bladder for urine collection.

  • Place a flow probe around the renal artery to measure renal blood flow.

  • Allow for a stabilization period after surgery.

3. Experimental Procedure:

  • Begin a continuous intravenous infusion of a maintenance fluid.

  • Collect baseline urine and blood samples over a defined period (e.g., 30 minutes).

  • Initiate an intravenous infusion of this compound at a predetermined dose.

  • Following a brief equilibration period, begin a second collection of urine and blood samples while the this compound infusion continues.

  • Monitor renal blood flow and mean arterial pressure continuously throughout the experiment.

4. Data Analysis:

  • Measure urine flow rate to determine diuresis.

  • Analyze creatinine concentrations in plasma and urine to calculate the glomerular filtration rate (GFR).

  • Calculate renal vascular resistance (RVR) from mean arterial pressure and renal blood flow.

  • Compare the renal parameters during the baseline period to those during this compound infusion using paired statistical tests.

Conclusion

This compound is a powerful and selective tool for investigating the in vivo functions of the A1 adenosine receptor. The protocols and data presented here provide a foundation for designing and executing rigorous experiments to explore the diverse roles of A1AR in health and disease. Careful consideration of animal models, dosage, administration route, and appropriate controls are paramount for obtaining reliable and interpretable results.

References

Application Notes and Protocols: Investigating the Combined Effects of DPCPX and A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for studying the combined effects of DPCPX, a selective adenosine A1 receptor (A1R) antagonist, and adenosine A2A receptor (A2AR) antagonists. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows to facilitate research in areas such as neuropharmacology, oncology, and immunology.

Introduction

Adenosine is a critical neuromodulator that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 and A2A receptors are of particular interest due to their opposing effects on adenylyl cyclase and their high expression in the central nervous system. A1 receptors, coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors are coupled to Gs proteins and stimulate adenylyl cyclase, resulting in increased cAMP concentrations.[1]

This compound (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective A1R antagonist.[2] A2A receptor antagonists, such as istradefylline and SCH 58261, are being investigated for various therapeutic applications, including Parkinson's disease.[3][4][5] The simultaneous modulation of both A1 and A2A receptors can unveil complex interactions and synergistic or antagonistic effects in various physiological and pathological processes.

Data Presentation

Quantitative data from experiments investigating the combined effects of this compound and A2A receptor antagonists should be summarized in clearly structured tables for easy comparison.

Table 1: Binding Affinities (Ki) of this compound for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A13.9
A2A130
A2B50
A34000

Table 2: In Vivo Dosages of this compound and A2A Receptor Antagonists in Mice

CompoundA2A Receptor AntagonistThis compound Dosage (mg/kg, i.p.)A2A Antagonist Dosage (mg/kg)ApplicationReference
This compound & IstradefyllineIstradefylline10.5 (p.o.)Antidepressant-like effects
This compound & SCH 58261SCH 5826111Central fatigue
This compound & Antidepressants-1, 2, 4-Antidepressant-like effects

Signaling Pathways

The interaction between A1R and A2AR signaling pathways is crucial for understanding the net effect of combined antagonist administration.

cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi/o A1R->Gi Activates A2AR A2A Receptor Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->A1R Blocks A2A_antagonist A2A Antagonist (e.g., Istradefylline) A2A_antagonist->A2AR Blocks Gi->AC Inhibits Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Opposing effects of A1 and A2A receptor signaling on cAMP production.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound and A2A receptor antagonists to their respective receptors.

Materials:

  • Cell membranes expressing A1 or A2A receptors

  • [³H]this compound (for A1R) or [³H]ZM241385 (for A2AR)

  • Unlabeled this compound and A2A antagonist

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled antagonist (this compound or A2A antagonist).

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand ([³H]this compound or [³H]ZM241385) at a fixed concentration (e.g., 1 nM), 50 µL of the unlabeled antagonist at various concentrations, and 100 µL of the cell membrane preparation.

  • Incubate at 25°C for 1 hour with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value.

cAMP Accumulation Assay

This assay measures the functional consequence of A1R and A2AR antagonism on intracellular cAMP levels.

Materials:

  • Cells expressing A1 and/or A2A receptors

  • This compound and A2A receptor antagonist

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with the phosphodiesterase inhibitor for 15-30 minutes.

  • Add this compound, the A2A antagonist, or a combination of both at desired concentrations and incubate for 15-30 minutes.

  • Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data can be expressed as a percentage of the forskolin-stimulated response.

Neurotransmitter Release Assay (Dopamine and Glutamate)

This protocol assesses the impact of combined A1R and A2AR antagonism on the release of key neurotransmitters.

Materials:

  • Brain slices (e.g., striatum, hippocampus) or synaptosomes

  • Artificial cerebrospinal fluid (aCSF)

  • High potassium (K+) aCSF for depolarization

  • This compound and A2A receptor antagonist

  • HPLC with electrochemical detection or other suitable analytical method

Procedure:

  • Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Place the slices in a superfusion chamber and perfuse with aCSF.

  • Collect baseline samples of the perfusate.

  • Switch to aCSF containing this compound, the A2A antagonist, or their combination and continue collecting samples.

  • Stimulate neurotransmitter release by switching to high K+ aCSF for a short period (e.g., 2 minutes).

  • Collect perfusate samples during and after the stimulation.

  • Analyze the concentration of dopamine and glutamate in the collected samples using HPLC-ED or another sensitive analytical technique.

In Vivo Behavioral Assessment: Forced Swim Test (Mouse)

This test is used to evaluate the potential antidepressant-like effects of the drug combination.

Materials:

  • Male mice (e.g., Swiss Webster)

  • This compound and A2A receptor antagonist

  • Vehicle (e.g., saline, DMSO)

  • Glass cylinder (25 cm height, 10 cm diameter)

  • Water bath (23-25°C)

Procedure:

  • Administer this compound (e.g., 1 mg/kg, i.p.), the A2A antagonist (e.g., istradefylline 0.5 mg/kg, p.o.), or their combination to the mice. Control animals receive the vehicle.

  • After a pre-determined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), place each mouse individually into a glass cylinder filled with 15 cm of water (23-25°C).

  • Record the behavior for 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • A significant reduction in immobility time compared to the control group is indicative of an antidepressant-like effect.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the combined effects of this compound and A2A receptor antagonists.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding Radioligand Binding (Ki determination) cAMP cAMP Accumulation (Functional activity) binding->cAMP neurotransmitter Neurotransmitter Release (e.g., Dopamine, Glutamate) cAMP->neurotransmitter behavior Behavioral Assays (e.g., Forced Swim Test) neurotransmitter->behavior pk_pd Pharmacokinetics/ Pharmacodynamics behavior->pk_pd analysis Statistical Analysis (Synergy/Antagonism) pk_pd->analysis conclusion Conclusion & Future Directions analysis->conclusion start Hypothesis Generation start->binding cluster_screening Drug Discovery Workflow target Target Identification (A1R & A2AR) library Compound Library Screening target->library hit_id Hit Identification library->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies (In Vitro & In Vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Flow Cytometry Analysis of A1 Receptor Occupancy with DPCPX: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A1 adenosine receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems. Its modulation is a key area of interest for therapeutic intervention in conditions such as cardiac ischemia, neuropathic pain, and neurodegenerative diseases.[1][2] 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a potent and highly selective antagonist of the A1R, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[3]

Flow cytometry offers a powerful platform for quantifying receptor occupancy on a single-cell basis. This application note provides a detailed protocol for assessing the occupancy of the A1 adenosine receptor by this compound using a competitive binding assay with a fluorescently labeled A1R antagonist. This method allows for the determination of the binding affinity of unlabeled compounds and the quantification of receptor expression levels on target cells.

Principle of the Assay

This protocol employs a competitive binding assay format. A fluorescently labeled antagonist with known affinity for the A1R is used to label the receptors on the cell surface. In the presence of an unlabeled competitor, such as this compound, the binding of the fluorescent ligand is displaced in a concentration-dependent manner. By measuring the decrease in mean fluorescence intensity (MFI) of the cell population using flow cytometry, the receptor occupancy of the unlabeled compound can be determined. This allows for the calculation of the inhibitory constant (Ki) of the competing ligand.

Materials and Reagents

ReagentSupplierCat. No.
Cells expressing A1 Receptor(e.g., CHO-K1, HEK293)-
This compoundTocris0439
Fluorescent A1R Antagonist(e.g., XAC-BODIPY™ 630/650)See Note 1
Fetal Bovine Serum (FBS)Gibco10270106
DMEM/F-12 MediumGibco11320033
PBS (Phosphate Buffered Saline)Gibco10010023
Trypsin-EDTAGibco25200056
Flow Cytometry Staining Buffer(e.g., PBS + 1% BSA)-

Note 1: A specific, commercially available fluorescent antagonist for A1R for flow cytometry may need to be sourced from specialized vendors or synthesized as described in the literature.[3][4] Xanthine amine congener (XAC) derivatives conjugated to fluorophores like BODIPY have been successfully used.

Experimental Protocols

Cell Culture and Preparation

A single-cell suspension is required for accurate flow cytometry analysis.

  • Culture cells expressing the A1 adenosine receptor (e.g., stably transfected CHO-K1 or HEK293 cells) in appropriate growth medium (e.g., DMEM/F-12 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • For adherent cells, wash the cells once with PBS and detach them using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.

  • Resuspend the detached cells in growth medium and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

  • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

Competitive Binding Assay
  • Prepare a series of dilutions of the unlabeled competitor (this compound) in Flow Cytometry Staining Buffer. A typical concentration range would span from 10^-12 M to 10^-5 M.

  • In a 96-well V-bottom plate, add 50 µL of the cell suspension (5 x 10^4 cells) to each well.

  • Add 25 µL of the this compound dilutions to the respective wells. For total binding, add 25 µL of Flow Cytometry Staining Buffer. For non-specific binding, add 25 µL of a saturating concentration of a non-fluorescent A1R antagonist (e.g., 10 µM this compound).

  • Gently mix and incubate for 30 minutes at room temperature, protected from light.

  • Add 25 µL of the fluorescent A1R antagonist at a concentration equal to its Kd value (determined from a prior saturation binding experiment) to all wells.

  • Incubate for 60 minutes at 4°C, protected from light.

  • Wash the cells twice by adding 150 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and carefully decanting the supernatant.

  • Resuspend the final cell pellet in 200 µL of cold Flow Cytometry Staining Buffer.

Flow Cytometry Analysis
  • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

  • Gate the live, single-cell population based on forward scatter (FSC) and side scatter (SSC) characteristics.

  • For each sample, record the Mean Fluorescence Intensity (MFI) of the gated population in the appropriate fluorescence channel.

Data Presentation and Analysis

The quantitative data from the competitive binding assay should be organized into a clear table for analysis.

[this compound] (M)MFI% Specific Binding
0 (Total Binding)15000100
1.00E-121485098.8
1.00E-111425094.8
1.00E-101200079.8
1.00E-09750049.8
1.00E-08300019.8
1.00E-07165010.8
1.00E-06151510.0
1.00E-05150010.0
Non-specific Binding15000

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = MFI (sample) - MFI (non-specific binding)

  • Calculate % Specific Binding:

    • % Specific Binding = (Specific Binding (sample) / Specific Binding (total)) x 100

  • Determine IC50: Plot the % Specific Binding against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the fluorescent ligand.

  • Calculate Ki: The inhibitory constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Visualization of Pathways and Workflows

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor primarily couples to the inhibitory G protein, Gi. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, A1R activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

A1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Receptor Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Adenosine Adenosine (Agonist) Adenosine->A1R binds Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK modulates PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response MAPK->Response

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for A1R Occupancy Assay

The following diagram outlines the key steps in the flow cytometry-based competitive binding assay for determining A1 receptor occupancy.

Workflow start Start cell_prep Prepare Single-Cell Suspension (1x10^6 cells/mL) start->cell_prep add_cells Aliquot Cells into 96-well Plate cell_prep->add_cells add_competitor Add this compound Dilutions (Unlabeled Competitor) add_cells->add_competitor incubate1 Incubate 30 min at Room Temp add_competitor->incubate1 add_fluor Add Fluorescent A1R Antagonist incubate1->add_fluor incubate2 Incubate 60 min at 4°C add_fluor->incubate2 wash Wash Cells Twice incubate2->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze MFI and Calculate IC50/Ki acquire->analyze end End analyze->end

Caption: A1R Occupancy Assay Workflow.

Conclusion

The described flow cytometry-based competitive binding assay provides a robust and quantitative method for determining the receptor occupancy of the A1 adenosine receptor by unlabeled compounds like this compound. This protocol is highly adaptable for screening compound libraries, characterizing the pharmacology of novel A1R ligands, and investigating receptor expression in various cell types. The detailed methodology and data analysis workflow presented here offer a comprehensive guide for researchers in academic and industrial settings.

References

Troubleshooting & Optimization

DPCPX Technical Support Center: Troubleshooting Solubility and Experimental Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective adenosine A1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the adenosine A1 receptor (A1R).[1] Its mechanism of action involves binding to the A1 receptor, thereby blocking the endogenous ligand adenosine from binding and activating the receptor. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2] Activation of the A1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by adenosine.

Q2: What are the recommended solvents for dissolving this compound?

This compound has limited aqueous solubility. The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[2]

Q3: What is the recommended storage procedure for this compound stock solutions?

After reconstitution in a solvent like DMSO or ethanol, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to a month or -80°C for up to six months to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature and ensure any precipitate is fully redissolved.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using the correct solvent (DMSO or ethanol) and an appropriate volume to achieve the desired concentration.

    • Gentle warming of the solution can aid dissolution.

    • Vortexing or sonication can also be used to facilitate the dissolving process. Be cautious with sonication to avoid degradation of the compound.

Issue 2: this compound precipitates out of solution when I dilute my stock into aqueous media (e.g., cell culture medium, PBS).
  • Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also be causing precipitation when introduced to the aqueous environment.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.

    • Optimize the Dilution Method:

      • Add the this compound stock solution to the aqueous buffer while gently vortexing or stirring to promote rapid and uniform dispersion.

      • Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a buffer with a lower percentage of the organic solvent.

    • Use a Co-solvent: Consider including a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol in your final assay buffer. However, always include a vehicle control to ensure the co-solvent does not affect your experimental results.

    • Adjust the pH: The solubility of xanthine derivatives like this compound can be influenced by pH. If your experimental conditions allow, slight adjustments to the buffer's pH may improve solubility.

    • Consider Surfactants: In some cases, non-ionic surfactants like Tween 80 can be used at low concentrations to improve the solubility of hydrophobic compounds. Again, a vehicle control is essential.

Issue 3: I am not observing the expected antagonistic effect of this compound in my cell-based assay.
  • Possible Cause: Issues with the compound's integrity, experimental protocol, or cell system.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Check Agonist Concentration: If you are co-incubating with an agonist, ensure you are using an appropriate concentration (typically around the EC80) to allow a clear window for observing antagonism. An excessively high agonist concentration can overcome the competitive antagonism of this compound.

    • Optimize Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration to allow it to bind to the receptors before adding the agonist.

    • Confirm Receptor Expression: Verify that your cell line expresses a sufficient level of the adenosine A1 receptor. Low receptor density can lead to a small signal window, making antagonism difficult to detect.

    • Use a Positive Control: Include a known, well-characterized adenosine A1 receptor antagonist in your experiment to confirm that your assay system can detect antagonism.

    • Perform a Schild Analysis: To confirm competitive antagonism, perform a dose-response curve of the agonist in the presence of increasing concentrations of this compound. A rightward shift in the agonist's dose-response curve is indicative of competitive antagonism.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO5 mM1.52 mg/mLGentle warming may be required.
Ethanol10 mM3.04 mg/mLGentle warming may be required.
0.1N Sodium HydroxideNot specified2 mg/mL
MethanolSolubleNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM). It is generally easier to dissolve the compound in a small volume of a pure organic solvent first.

  • Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) or use a sonicator until the this compound is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: General Workflow for a Cell-Based Adenosine A1 Receptor Antagonism Assay

This protocol provides a general workflow for assessing the antagonistic effect of this compound on agonist-induced changes in cAMP levels.

  • Cell Plating: Seed cells expressing the adenosine A1 receptor in a suitable multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., Krebs-HEPES buffer).

  • Antagonist Addition: Add this compound, diluted in the assay buffer, to the appropriate wells. For a full dose-response curve, use a serial dilution. Include "vehicle" wells containing only the assay buffer with the same final concentration of the solvent used for this compound.

  • Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation: Add the adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) at a concentration that elicits a submaximal response (e.g., EC80) to the appropriate wells. Include control wells with no agonist.

  • Incubation: Incubate the plate at 37°C for a time sufficient to elicit a measurable response (e.g., 15-30 minutes).

  • Assay Readout: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates competitive antagonism.

Visualizations

Adenosine_A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Binds & Activates This compound This compound (Antagonist) This compound->A1R Binds & Blocks G_protein Gαi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

DPCPX_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) add_this compound Add this compound Dilutions & Vehicle Control prep_stock->add_this compound plate_cells Plate A1R-expressing Cells wash_cells Wash Cells with Assay Buffer plate_cells->wash_cells wash_cells->add_this compound pre_incubate Pre-incubate (37°C) add_this compound->pre_incubate add_agonist Add Agonist (e.g., CPA) & No-Agonist Control pre_incubate->add_agonist incubate Incubate (37°C) add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_camp Measure cAMP Levels lyse_cells->measure_camp plot_curves Plot Dose-Response Curves measure_camp->plot_curves schild_analysis Perform Schild Analysis (optional) plot_curves->schild_analysis

Caption: A typical experimental workflow for a this compound cell-based antagonism assay.

References

Addressing Dpcpx-induced changes in animal behavior unrelated to the target

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing DPCPX in animal behavior studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, focusing on behavioral changes that may be unrelated to its primary target, the adenosine A1 receptor.

Observed Issue Potential Cause Recommended Action
Unexpected Locomotor Activity Changes (Hyperactivity or Sedation) Off-target effects: While this compound is highly selective for the A1 receptor, at higher doses it may interact with other adenosine receptors (e.g., A2A) which can modulate locomotor activity.[1][2] Dose-related effects: The dose of this compound can significantly influence its behavioral outcomes. High doses may lead to decreased locomotor activity.[1] Interaction with other neurotransmitter systems: this compound's effects can be influenced by the serotonergic system.[3]1. Dose-Response Curve: Perform a dose-response study to identify the optimal dose that achieves the desired on-target effect without significant locomotor changes. 2. Control Experiments: Include control groups treated with vehicle only to accurately assess baseline locomotor activity. 3. Consider Co-administration: If interaction with the serotonergic system is suspected, consider co-administration with selective 5-HT receptor antagonists to dissect the mechanism.[3]
Anxiogenic or Anxiolytic Effects Contradictory to Expectations Acute vs. Chronic Administration: The effects of this compound on anxiety-like behavior can differ based on the duration of treatment. Acute administration may be anxiogenic, while chronic treatment has been reported to have anxiolytic effects. Behavioral Assay Sensitivity: The choice of behavioral assay can influence the observed anxiety-like phenotype.1. Define Treatment Duration: Clearly define and justify the choice of acute versus chronic administration based on the research question. 2. Utilize a Battery of Tests: Employ a range of anxiety-related behavioral tests (e.g., Open Field Test, Elevated Plus Maze, Light-Dark Box) for a more comprehensive assessment. 3. Control for Circadian Rhythm: Conduct behavioral testing at the same time of day to minimize the influence of circadian variations on anxiety levels.
Impaired or Enhanced Memory Performance Unrelated to the Hypothesis Acute vs. Chronic Dosing: Similar to anxiety, the effects of this compound on memory can be opposing depending on the treatment regimen. Acute blockade of A1 receptors has been shown to improve learning and memory, whereas chronic inhibition may impair long-term spatial memory.1. Justify Dosing Regimen: The choice between acute and chronic dosing should be carefully considered and aligned with the study's objectives. 2. Appropriate Memory Paradigm: Select a memory test that is appropriate for the type of memory being investigated (e.g., Morris Water Maze for spatial memory, Novel Object Recognition for recognition memory).
Variability in Behavioral Responses Between Animals Pharmacokinetics: Individual differences in drug metabolism and brain penetration can lead to varied responses. Animal Strain and Sex: Different rodent strains and sexes can exhibit different sensitivities to pharmacological agents.1. Pharmacokinetic Analysis: If feasible, measure plasma and brain concentrations of this compound to correlate with behavioral outcomes. 2. Standardize Animal Models: Use a consistent animal strain, sex, and age throughout the experiments. Report these details in the methodology. 3. Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and testing environment to reduce stress-induced variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent and selective antagonist of the adenosine A1 receptor, with a Ki (inhibitor constant) of approximately 0.46 nM. It functions by blocking the binding of endogenous adenosine to this receptor, thereby inhibiting its downstream signaling pathways.

Q2: Are there known off-target effects of this compound that could influence animal behavior?

While this compound is highly selective for the A1 receptor, some studies suggest potential off-target considerations:

  • Adenosine A2A Receptors: The behavioral effects of adenosine antagonists may also be linked to their actions at A2A receptors, which can influence locomotor activity.

  • Serotonergic System: The antidepressant-like effects of this compound in mice have been shown to be completely antagonized by 5-HT1A and 5-HT2 receptor antagonists, indicating an interaction with the serotonergic system.

  • ERK/JNK Pathway: In non-neuronal contexts, this compound has been shown to inhibit tumor progression by regulating the ERK/JNK signaling pathway. While the direct relevance to behavioral changes is not fully elucidated, it points to potential broader cellular effects.

Q3: My this compound-treated animals show no change in the behavioral test, what could be the reason?

Several factors could contribute to a lack of behavioral effect:

  • Inadequate Dose: The selected dose may be too low to elicit a significant behavioral response. A dose-response study is recommended.

  • Route of Administration and Timing: The route of administration (e.g., intraperitoneal, intravenous) and the time between administration and testing are critical. These should be optimized based on the pharmacokinetic profile of this compound and previous literature.

  • Solubility Issues: this compound has poor water solubility. Ensure it is properly dissolved in a suitable vehicle, such as DMSO, and then diluted in saline or another appropriate vehicle.

  • Behavioral Assay Insensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of A1 receptor antagonism.

Q4: How should I prepare this compound for in vivo administration?

This compound is typically dissolved in a small amount of an organic solvent like DMSO first, and then the solution is further diluted with a vehicle such as saline or corn oil. It is crucial to prepare fresh solutions for each experiment and to administer a vehicle-only control to a separate group of animals.

Q5: What are the expected effects of this compound in common behavioral assays?

  • Forced Swim Test (FST) and Tail Suspension Test (TST): this compound has been shown to exhibit antidepressant-like activity by reducing immobility time in these tests.

  • Open Field Test (OFT): The effects can vary. Chronic administration may lead to reduced exploratory behavior, suggesting an anxiolytic effect, while acute treatment could have anxiogenic effects. High doses might decrease locomotor activity.

  • Morris Water Maze (MWM): Acute treatment with this compound has been reported to rescue memory deficits, while chronic treatment has been shown to impair long-term spatial memory in non-transgenic mice.

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in mice.

Materials:

  • Cylindrical container (e.g., 25 cm height, 15 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • This compound solution and vehicle

  • Syringes and needles for administration

Procedure:

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneally) 30-60 minutes before the test.

  • Test Environment: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Test Session: Gently place the mouse into the water-filled cylinder.

  • Recording: Record the session for a total of 6 minutes.

  • Analysis: Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water).

  • Post-Test: After the test, remove the mouse, dry it with a towel, and return it to its home cage.

Open Field Test (OFT)

Objective: To assess locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm) with a defined center zone

  • Video tracking software

  • This compound solution and vehicle

  • Syringes and needles for administration

Procedure:

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Test Session: Gently place the mouse in the center of the open field arena.

  • Recording: Record the animal's activity for a specified duration (e.g., 10-30 minutes) using video tracking software.

  • Analysis: Analyze the recording for parameters such as total distance traveled, time spent in the center zone, and number of entries into the center zone.

  • Cleaning: Thoroughly clean the arena between each animal to remove olfactory cues.

Signaling Pathways and Experimental Workflow Diagrams

Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Blocks Gi->AC Inhibits Gi->PLC Activates PKA PKA cAMP->PKA Activates Cellular_Response_Inhibition Inhibitory Cellular Response PKA->Cellular_Response_Inhibition Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response_Activation Excitatory Cellular Response PKC->Cellular_Response_Activation Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Drug_Admin This compound/Vehicle Administration Animal_Acclimatization->Drug_Admin DPCPX_Prep This compound Solution Preparation DPCPX_Prep->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., FST, OFT) Drug_Admin->Behavioral_Testing 30-60 min post-injection Data_Scoring Video Scoring & Data Extraction Behavioral_Testing->Data_Scoring Stats Statistical Analysis Data_Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Dpcpx experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective adenosine A1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a xanthine derivative that acts as a highly potent and selective antagonist for the adenosine A1 receptor.[1][2] Its primary mechanism of action is to competitively block the binding of adenosine to the A1 receptor, thereby inhibiting the downstream signaling pathways typically initiated by A1 receptor activation.[3][4] This blockade prevents the inhibitory effects of adenosine on neurotransmission, such as the reduction of excitatory neurotransmitter release.[4]

Q2: How selective is this compound for the adenosine A1 receptor?

This compound exhibits high selectivity for the human adenosine A1 receptor over other adenosine receptor subtypes. This selectivity is crucial for designing experiments that specifically target the A1 receptor pathway.

Q3: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in DMSO (up to 5 mM with gentle warming) and ethanol (up to 10 mM with gentle warming). For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. For routine laboratory use, storing at room temperature is also an option.

Q4: What are typical working concentrations for in vitro and in vivo experiments?

  • In vitro: For cell-based assays and receptor binding studies, concentrations can range from picomolar to nanomolar. For instance, in radioligand binding assays, concentrations around the Kd value (e.g., 0.21 nM) are often used.

  • In vivo: Dosing in animal models can vary depending on the study's objective and the animal model. Studies in mice have used intraperitoneal (i.p.) injections of 1, 2, and 4 mg/kg. In rats, a single intradiaphragmatic administration of doses as low as 0.09, 0.15, and 0.27 µg/kg of a this compound nanoconjugate has been shown to be effective.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My results with this compound in cell culture are variable. What could be the cause?

  • Answer:

    • Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture media should be kept low (typically <0.1%) and consistent across all experimental and control groups, as the solvent itself can have biological effects.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.

    • Endogenous Adenosine Levels: The presence of endogenous adenosine in your cell culture system can compete with this compound. Consider using adenosine deaminase to degrade endogenous adenosine for a cleaner experimental system.

Issue 2: Lack of in vivo efficacy at previously reported doses.

  • Question: I am not observing the expected physiological effects of this compound in my animal model, even at doses cited in the literature. What should I check?

  • Answer:

    • Route of Administration and Formulation: The bioavailability of this compound can be influenced by the administration route (e.g., i.p., i.v., oral) and the vehicle used for suspension or dissolution. Ensure the compound is properly dissolved or suspended. For example, this compound can be suspended in a 1% aqueous solution of Tween 80 for intraperitoneal injections.

    • Pharmacokinetics: The timing of your measurements relative to this compound administration is critical. Consider the pharmacokinetic profile of this compound in your specific animal model to ensure that measurements are taken when the drug concentration at the target site is optimal.

    • Animal Strain and Sex: Different animal strains and sexes can exhibit varied responses to pharmacological agents. Ensure your experimental model aligns with those in the literature you are referencing.

Issue 3: High non-specific binding in radioligand binding assays.

  • Question: I am experiencing high background noise in my [³H]this compound binding assay. How can I reduce non-specific binding?

  • Answer:

    • Blocking Agents: While [³H]this compound generally has low non-specific binding, including a high concentration of a non-labeled, structurally unrelated compound that also binds to the receptor (e.g., cold adenosine agonist like CPA) can help define non-specific binding more accurately.

    • Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.

    • Membrane Preparation: Ensure the quality of your membrane preparation. Contaminants can contribute to high non-specific binding.

Quantitative Data

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Reference
A1Rat (whole brain)0.46
A1Human3.9
A2ARat (striatal membranes)340
A2AHuman130
A2BHuman50
A3Human4000

Table 2: In Vivo Dosing Examples for this compound

Animal ModelRoute of AdministrationDoseOutcome MeasuredReference
MiceIntraperitoneal (i.p.)1, 2, 4 mg/kgAntidepressant-like effects
RatsIntravenous (i.v.)0.1 mg/kg (twice daily for 3 days)Respiratory function after spinal cord injury
RatsIntradiaphragmatic (nanoconjugate)0.09, 0.15, 0.27 µg/kg (single dose)Respiratory function after spinal cord injury
MiceIntraperitoneal (i.p.)1 mg/kg (daily for 60 days)Anxiety-like behavior and memory

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay for Adenosine A1 Receptor

Objective: To determine the binding characteristics of this compound to the adenosine A1 receptor in a membrane preparation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source known to express adenosine A1 receptors (e.g., rat brain cortex, CHO cells overexpressing the human A1 receptor).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a final volume of 250 µL, combine the membrane preparation (e.g., 50 µg protein), [³H]this compound at various concentrations (e.g., 0.05 - 5 nM), and assay buffer.

  • Non-Specific Binding: To determine non-specific binding, include a parallel set of tubes containing a high concentration of a non-labeled A1 receptor ligand (e.g., 10 µM CPA).

  • Incubation: Incubate the reaction mixtures at 25°C for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Key Experiment 2: In Vivo Assessment of Antidepressant-Like Effects in Mice

Objective: To evaluate the potential antidepressant-like effects of this compound using the Forced Swim Test (FST).

Methodology:

  • Animals: Use male albino mice.

  • Drug Preparation: Suspend this compound in a 1% aqueous solution of Tween 80.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 2, and 4 mg/kg) 30 minutes before the test. The control group receives the vehicle.

  • Forced Swim Test Apparatus: Use a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Place each mouse individually into the cylinder for a 6-minute session.

  • Data Recording: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the state where the mouse makes only the movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

  • Control Experiment: To rule out confounding effects on general motor activity, perform a locomotor activity test separately.

Visualizations

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Generates K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Adenosine Adenosine Adenosine->A1R Agonist (Activation) This compound This compound This compound->A1R Antagonist (Blockade) Gi->AC Inhibits Gi->PLC Activates Gi->K_channel Activates Gi->Ca_channel Inhibits Downstream Downstream Cellular Effects cAMP->Downstream Modulates ATP ATP ATP->AC IP3_DAG->Downstream Modulates Hyperpolarization->Downstream Ca_influx->Downstream

Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_experiment Experimental Procedure cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., in DMSO) group_this compound This compound Group (this compound Administration) prep_this compound->group_this compound prep_vehicle Prepare Vehicle Control (e.g., 1% Tween 80) group_control Control Group (Vehicle Administration) prep_vehicle->group_control administer Administer Treatment (e.g., i.p. injection) group_control->administer group_this compound->administer wait Waiting Period (e.g., 30 min) administer->wait behavioral_test Perform Behavioral Test (e.g., Forced Swim Test) wait->behavioral_test record Record Data (e.g., Immobility Time) behavioral_test->record analyze Statistical Analysis (e.g., ANOVA) record->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Assessing the Blood-Brain Barrier Penetration of DPCPX

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the A1 adenosine receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist in your experimental assessment of its blood-brain barrier (BBB) penetration.

Quantitative Data Summary

The following table summarizes the available quantitative data on the blood-brain barrier penetration of this compound.

ParameterValueSpeciesMethodReference
Brain Uptake 0.8% of injected dose per gram of brain tissue (5 minutes post-injection)RatIn vivo, [3H]this compound administration[1]
Effect on Co-administered Drug Increased brain concentration of escitalopram without significantly altering serum levelsMouseIn vivo, co-administration with escitalopram[2]

Experimental Protocols & Methodologies

Detailed methodologies for key experiments are crucial for reproducibility and troubleshooting. Below are protocols for common in vivo and in vitro assays used to assess BBB penetration, adapted for the study of this compound.

In Vivo Brain Uptake Assessment in Rodents

This protocol describes a method to determine the amount of radiolabeled this compound that enters the brain after systemic administration.

Objective: To quantify the brain penetration of [³H]this compound in rats.

Materials:

  • [³H]this compound (radiolabeled 8-Cyclopentyl-1,3-dipropylxanthine)

  • Male Sprague-Dawley rats (250-300g)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.

  • Dosing Solution Preparation: Prepare a solution of [³H]this compound in saline at the desired concentration.

  • Administration: Anesthetize the rat and inject a known amount of the [³H]this compound solution intravenously (e.g., via the tail vein).

  • Time Course: At predetermined time points (e.g., 5, 15, 30, and 60 minutes) post-injection, euthanize the animals.

  • Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture and perfuse the brain with ice-cold saline to remove intravascular radiotracer.

  • Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Preparation: Take aliquots of the brain homogenate and plasma for analysis.

  • Radioactivity Measurement: Add the aliquots to scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of brain tissue (%ID/g) to quantify brain uptake.

In Vitro P-glycoprotein (P-gp) Substrate Assessment using a Transwell Assay

This protocol outlines a method to determine if this compound is a substrate of the efflux transporter P-glycoprotein (P-gp) using a cell-based assay.

Objective: To evaluate the potential for P-gp-mediated efflux of this compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium and supplements

  • This compound

  • A known P-gp substrate (e.g., digoxin) as a positive control

  • A known P-gp inhibitor (e.g., verapamil)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Procedure:

  • Cell Culture: Culture MDCK-MDR1 and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add this compound solution to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add this compound solution to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Inhibition Control: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor (verapamil) to confirm P-gp involvement.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways.

Experimental_Workflow_BBB_Penetration cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro P-gp Efflux Assay iv_admin IV Administration of [3H]this compound blood_sample Blood Sampling iv_admin->blood_sample brain_harvest Brain Harvest & Perfusion iv_admin->brain_harvest lsc Liquid Scintillation Counting blood_sample->lsc homogenization Homogenization brain_harvest->homogenization homogenization->lsc kp_calc Calculate Brain Uptake (%ID/g) lsc->kp_calc cell_culture Culture MDCK-MDR1 Cells on Transwells teer TEER Measurement cell_culture->teer bidirectional_assay Bidirectional Permeability Assay (A-B & B-A) teer->bidirectional_assay lcms LC-MS/MS Analysis bidirectional_assay->lcms er_calc Calculate Efflux Ratio lcms->er_calc

Caption: Workflow for assessing this compound BBB penetration.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during your experiments.

Question 1: My in vivo brain uptake of this compound is lower than expected. What are the potential causes?

Answer:

  • Poor Solubility: this compound has low aqueous solubility. Ensure your dosing solution is properly formulated to prevent precipitation upon injection. Consider using a co-solvent system, but be mindful that the vehicle itself could affect BBB permeability.

  • Rapid Metabolism: this compound may be rapidly metabolized in the periphery, reducing the amount of compound available to cross the BBB. Conduct pharmacokinetic studies to determine the plasma half-life of this compound.

  • High Plasma Protein Binding: If this compound is highly bound to plasma proteins, the free fraction available for BBB transport will be low. Measure the plasma protein binding of this compound to assess the unbound concentration.

  • Active Efflux: this compound could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain. An in vitro transporter assay can investigate this possibility.

  • Incomplete Perfusion: Inadequate perfusion of the brain before harvesting can lead to contamination with blood containing the radiotracer, artificially inflating the apparent brain concentration. Ensure the perfusion is thorough and the brain appears pale.

Question 2: The efflux ratio for this compound in my MDCK-MDR1 assay is close to 1. Does this definitively mean it is not a P-gp substrate?

Answer:

Not necessarily. While an efflux ratio close to 1 is indicative of a non-substrate, other factors could be at play:

  • Low Permeability: If this compound has very low passive permeability, it may not enter the cells efficiently enough to be a substrate for efflux, even if it has some affinity for P-gp.

  • Cell Line Expression Levels: The expression level of P-gp can vary between cell lines and even between passages. Ensure your cell line has robust P-gp expression and function by using a known P-gp substrate as a positive control.

  • Assay Conditions: The concentration of this compound used in the assay could saturate the transporter, leading to a lower-than-expected efflux ratio. Consider testing a range of concentrations.

  • Metabolism in the Cell Monolayer: If this compound is metabolized by the MDCK cells, it could affect the measured permeability and efflux ratio. Analyze for the presence of metabolites in your samples.

Question 3: How can I improve the brain penetration of this compound for my in vivo studies?

Answer:

Improving the BBB penetration of a compound often involves medicinal chemistry approaches. However, from an experimental standpoint, you could consider:

  • Formulation Strategies: Using drug delivery systems like nanoparticles or liposomes can sometimes enhance BBB penetration, as has been explored for this compound.

  • Co-administration with P-gp Inhibitors: If this compound is confirmed to be a P-gp substrate, co-administering a P-gp inhibitor (e.g., verapamil, elacridar) could increase its brain concentration. However, this approach has translational limitations and potential for drug-drug interactions.

  • Structural Modifications: While beyond the scope of a single experiment, collaborating with medicinal chemists to modify the this compound structure to increase lipophilicity or reduce its affinity for efflux transporters could be a long-term strategy.

Question 4: What are the key physicochemical properties of a molecule that favor blood-brain barrier penetration?

Answer:

Generally, small molecules that readily cross the BBB via passive diffusion exhibit the following characteristics:

  • Low Molecular Weight: Typically, a molecular weight under 400-500 Da is preferred.

  • High Lipophilicity: A calculated logP (octanol-water partition coefficient) between 1 and 3 is often optimal. Very high lipophilicity can lead to increased plasma protein binding and non-specific binding in the brain.

  • Low Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors is favorable.

  • Low Polar Surface Area (PSA): A PSA of less than 90 Ų is generally considered beneficial for BBB penetration.

  • Neutral or Basic pKa: Ionized molecules do not readily cross the BBB, so a neutral or basic pKa is often advantageous.

Question 5: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it important?

Answer:

The Kp,uu is considered the gold standard for quantifying the extent of BBB penetration. It is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma at steady state.

  • Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for influx or efflux transporters.

  • Kp,uu > 1: Indicates active influx into the brain.

  • Kp,uu < 1: Suggests active efflux from the brain.

Measuring Kp,uu is critical because it is the unbound drug concentration in the brain that is available to interact with its target (in the case of this compound, the A1 adenosine receptor) and elicit a pharmacological effect. Total brain concentrations can be misleading as they include drug bound to brain tissue, which is not pharmacologically active.

References

Technical Support Center: DPCPX Washout in Reversible Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the complete washout of DPCPX in reversible experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is complete washout a concern?

This compound (8-Cyclopentyl-1,3-dipropylxanthine) is a highly potent and selective antagonist for the adenosine A1 receptor.[1][2][3][4] Its high affinity for the receptor, while beneficial for its specificity, can make its removal from the experimental system challenging.[2] Incomplete washout can lead to lingering receptor blockade, confounding the results of subsequent treatments and incorrectly suggesting irreversible effects.

Q2: Is this compound a reversible or irreversible antagonist?

This compound is a reversible antagonist. It binds to the adenosine A1 receptor non-covalently. Studies have shown that its pharmacological effects can be reversed after a washout period, with functional recovery observed within 30 to 60 minutes in some experimental setups. However, due to its high binding affinity, it has a slow dissociation rate, which can be mistaken for irreversibility if washout protocols are inadequate.

Q3: What are the key chemical properties of this compound relevant to washout?

Understanding the chemical properties of this compound is crucial for designing effective washout procedures.

PropertyValue/DescriptionImplication for Washout
Molecular Weight 304.39 g/mol Standard for a small molecule antagonist.
Solubility Soluble in DMSO (up to 5 mM with gentle warming) and ethanol (up to 10 mM with gentle warming).Stock solutions are typically prepared in these organic solvents. The final concentration of the solvent in the assay should be minimized to avoid off-target effects.
Storage Store as a solid at room temperature. Store solutions at -20°C for up to one month.Proper storage ensures the integrity of the compound.

Q4: How does the binding affinity of this compound affect washout?

The binding affinity of a ligand for its receptor is a critical determinant of its dissociation rate. This compound exhibits very high affinity for the human adenosine A1 receptor.

ParameterReported Value RangeSignificance
Ki (inhibition constant) 0.45 nM - 3.9 nMA lower Ki value indicates tighter binding. This very low nanomolar range signifies a strong interaction between this compound and the A1 receptor.
Kd (dissociation constant) 50 pM - 190 pMThe Kd is the ratio of the off-rate to the on-rate (koff/kon). The picomolar Kd values also point to a very slow off-rate, meaning the this compound-receptor complex is stable and dissociates slowly.

A high affinity (low Ki/Kd) generally correlates with a slow dissociation rate constant (koff). This slow "off-rate" is the primary reason why extended and thorough washout procedures are necessary to effectively clear this compound from the receptors.

Troubleshooting Guide: Ensuring Complete this compound Washout

Issue: Lingering or incomplete reversal of this compound effects after washout.

This is the most common issue encountered in reversible studies with this compound. The underlying cause is often an insufficient washout procedure that fails to remove all or most of the receptor-bound antagonist.

Recommended Washout Protocol

This protocol is a general guideline and should be optimized for your specific experimental system (e.g., cell culture, tissue preparations).

G cluster_incubation Incubation Phase cluster_washout Washout Phase cluster_recovery Recovery Phase Incubate Incubate cells/tissue with this compound for the desired duration Aspirate Aspirate this compound-containing medium Incubate->Aspirate Wash1 Wash 1: Add pre-warmed, drug-free medium/buffer Aspirate->Wash1 Incubate1 Incubate for 5-10 minutes at 37°C Wash1->Incubate1 Aspirate1 Aspirate wash medium Incubate1->Aspirate1 Wash2 Wash 2: Repeat wash step Aspirate1->Wash2 Incubate2 Incubate for 5-10 minutes at 37°C Wash2->Incubate2 Aspirate2 Aspirate wash medium Incubate2->Aspirate2 Wash3 Wash 3: Repeat wash step Aspirate2->Wash3 Incubate3 Incubate for 5-10 minutes at 37°C Wash3->Incubate3 Aspirate3 Aspirate wash medium Incubate3->Aspirate3 Replace Replace with fresh, drug-free medium Aspirate3->Replace Recover Allow for a recovery period (e.g., 30-60 minutes or longer) Replace->Recover

Caption: General experimental workflow for this compound washout.

Detailed Steps:

  • Initial Aspiration: Carefully and completely remove the medium containing this compound.

  • Multiple Wash Steps:

    • Perform a minimum of 3-5 washes with a volume of drug-free medium or buffer that is at least 10 times the volume of the initial incubation medium.

    • Use pre-warmed (37°C) medium/buffer for each wash to facilitate dissociation.

    • Include a short incubation period (5-10 minutes) during each wash step to allow time for the this compound to dissociate from the receptors.

  • Extended Recovery Period: After the final wash, add fresh, drug-free medium and allow the cells or tissue to recover for an adequate period. Based on literature, a recovery time of at least 30-60 minutes should be tested, but this may need to be extended depending on the this compound concentration used and the sensitivity of the downstream assay.

Protocol for Validating Washout Efficacy

To confirm that your washout procedure is effective, you can perform a supernatant transfer experiment.

G cluster_treatment Treated Cells cluster_naive Naive Cells cluster_transfer Supernatant Transfer Treat Treat 'Cells A' with this compound Wash Perform washout protocol on 'Cells A' Treat->Wash Collect Collect the supernatant from the final wash Wash->Collect Transfer Transfer collected supernatant to 'Cells B' Collect->Transfer Naive Culture 'Cells B' (naive cells) Naive->Transfer Assay Perform functional assay on 'Cells B' Transfer->Assay

Caption: Workflow for validating washout efficacy.

If the naive cells show any effect from the transferred supernatant, it indicates that there is still a significant amount of active this compound being washed off, and your washout protocol may need to be more stringent (i.e., more washes, longer incubation times).

Troubleshooting Scenarios
ObservationPotential CauseRecommended Solution
Partial reversal of effect Insufficient number of washes or inadequate wash volume.Increase the number of washes to 5 or more. Ensure the volume of each wash is significantly larger than the culture volume.
Slow or delayed reversal Washout/recovery time is too short for the high-affinity this compound to dissociate.Increase the duration of the incubation steps during the washes. Extend the final recovery period post-washout (try 60, 90, and 120 minutes).
Variability between experiments Inconsistent washout procedure.Standardize the washout protocol across all experiments. Ensure complete aspiration of the medium at each step.
No reversal observed This compound concentration was too high, leading to a very slow off-rate that is impractical for the experimental timeframe.Perform a dose-response curve to determine the lowest effective concentration of this compound for your assay. Lower concentrations will be easier to wash out.
Non-specific binding of this compound to plasticware or cellular components.Consider using low-adhesion plasticware. Including a low concentration of a carrier protein like BSA (Bovine Serum Albumin) in the wash buffer can sometimes help reduce non-specific binding.

Adenosine A1 Receptor Signaling Pathway

Understanding the pathway this compound inhibits can help in designing functional readouts to assess washout. This compound blocks the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the inhibitory G-protein, Gi.

G cluster_pathway Adenosine A1 Receptor Signaling Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates Gi Gαi/βγ A1R->Gi Activates This compound This compound This compound->A1R Inhibits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

References

Validation & Comparative

A Researcher's Guide to Validating DPCPX Specificity Using A1 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

The validation of a pharmacological antagonist's specificity is a cornerstone of rigorous scientific research. For agents targeting the Adenosine A1 receptor (A1R), the selective antagonist 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a widely used tool. This guide provides a comparative analysis of experimental data from studies utilizing A1 receptor knockout (A1R-KO) mice alongside wild-type (WT) counterparts to unequivocally demonstrate the on-target specificity of this compound.

The Logic of Knockout Validation

The fundamental principle behind using knockout mice for validation is straightforward: if an antagonist is specific to its intended receptor, its physiological or cellular effects should be observable in wild-type animals but absent or significantly diminished in animals genetically lacking that receptor. The data presented herein confirms that the effects of this compound are contingent upon the presence of the A1 adenosine receptor.

Comparative Data: this compound Effects in Wild-Type vs. A1R-KO Mice

The following tables summarize key quantitative data from studies that highlight the A1R-dependent action of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

This table shows the high selectivity of this compound for the human A1 adenosine receptor over other adenosine receptor subtypes.

Receptor SubtypeK_i_ (nM)Selectivity vs. A1R
Human A1R 3.9 -
Human A2AR130~33-fold
Human A2BR50~13-fold
Human A3R4000~1025-fold
(Data sourced from Tocris Bioscience and R&D Systems product datasheets)[1]

Table 2: Autoradiographic [³H]this compound Binding in Mouse Brain

This study directly visualizes and quantifies this compound binding sites, showing a complete loss of these sites in the brains of A1R-KO mice.[2]

Brain RegionGenotypeB_max_ (fmol/mg tissue)
CortexWild-Type (+/+)305 ± 25
CortexHeterozygous (+/-)160 ± 15
CortexKnockout (-/-)0
HippocampusWild-Type (+/+)410 ± 30
HippocampusHeterozygous (+/-)215 ± 20
HippocampusKnockout (-/-)0
ThalamusWild-Type (+/+)350 ± 28
ThalamusHeterozygous (+/-)180 ± 18
ThalamusKnockout (-/-)0
(Adapted from Johansson et al., PNAS)[2]

Table 3: Effect of this compound on Adenosine-Induced Bradycardia

This experiment demonstrates that this compound blocks the heart-rate slowing effect of adenosine in WT mice, but has no additional effect in A1R-KO mice, which are already immune to adenosine's effect.[3]

GenotypePre-TreatmentAdenosine Challenge% Decrease in Heart Rate
Wild-TypeVehicleYes~40%
Wild-TypeThis compound (1 mg/kg) Yes~10%
A1R-KOVehicleYes0%
A1R-KOThis compound (1 mg/kg) Yes0%
(Data interpretation from Koeppen et al., PLOS One)

Table 4: Role of A1R in Sildenafil-Induced Cardioprotection

This study shows that the cardioprotective effect of sildenafil is dependent on the A1R and can be blocked by this compound in WT mice. Sildenafil offers no protection in A1R-KO mice.

GenotypeTreatmentMyocardial Infarct Size (% of risk area)
Wild-TypeSaline (Control)27.3 ± 2.1
Wild-TypeSildenafil5.6 ± 0.9
Wild-TypeThis compound + Sildenafil 27.3 ± 3.2
A1R-KOSaline (Control)32.3 ± 1.5
A1R-KOSildenafil31.6 ± 1.9
(Adapted from Vemuri et al.)

Visualizing the Validation Process

The following diagrams illustrate the key pathways and experimental logic.

G A1R Signaling and this compound Antagonism cluster_wt Wild-Type Cell Adenosine Adenosine A1R A1R Adenosine->A1R Binds Gi Gi A1R->Gi Activates This compound This compound This compound->A1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreased ATP ATP ATP->AC

A1R signaling pathway and this compound mechanism.

G Experimental Workflow for In Vivo Validation cluster_groups Animal Cohorts cluster_treatments Treatments (i.p. injection) WT Wild-Type Mice This compound This compound (e.g., 1 mg/kg) WT->this compound Vehicle Vehicle Control WT->Vehicle KO A1R-KO Mice KO->this compound KO->Vehicle Assay Physiological / Behavioral Assay (e.g., Cardiovascular Monitoring) This compound->Assay Vehicle->Assay Analysis Data Collection & Analysis Assay->Analysis Conclusion Compare Outcomes: WT+this compound vs WT+Veh KO+this compound vs KO+Veh WT vs KO Analysis->Conclusion

Workflow for comparing this compound effects.

G Logical Framework of Specificity cluster_outcomes Expected Outcomes Hypothesis Hypothesis: This compound is a specific A1R antagonist WT_Outcome Wild-Type Mice: This compound treatment causes a measurable physiological effect (e.g., blocks bradycardia) Hypothesis->WT_Outcome If true... KO_Outcome A1R-KO Mice: This compound treatment has no measurable effect on the same physiological parameter Hypothesis->KO_Outcome If true... Conclusion Conclusion: The absence of effect in KO mice validates that this compound acts specifically through the A1 Receptor. WT_Outcome->Conclusion KO_Outcome->Conclusion

The logic proving this compound specificity.

Key Experimental Protocols

Reproducibility requires detailed methodology. Below are protocols adapted from the cited literature for key experiments.

Protocol 1: In Vivo Cardiovascular Response to Adenosine

  • Animal Model: Adult male wild-type (e.g., C57BL/6) and A1R-KO mice.

  • Anesthesia: Appropriate anesthetic regimen to maintain a stable heart rate and blood pressure.

  • Surgical Preparation: A catheter is inserted into the carotid artery for continuous monitoring of blood pressure and heart rate. Another catheter is placed in the jugular vein for intravenous drug administration.

  • This compound Administration:

    • This compound is dissolved in a vehicle (e.g., stock of 10 mmol/L in Ethanol, then diluted in 0.9% NaCl).

    • Administer this compound (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Allow for a 30-minute pre-treatment period for the drug to achieve effective concentrations.

  • Adenosine Challenge: A bolus of adenosine (e.g., 1 mg/ml in 0.9% NaCl) is administered intravenously.

  • Data Acquisition: Record the maximal change in heart rate (bradycardia) and blood pressure following the adenosine bolus.

  • Analysis: Compare the percentage change in heart rate between the four groups: WT-Vehicle, WT-DPCPX, KO-Vehicle, and KO-DPCPX.

Protocol 2: Langendorff Isolated Heart Ischemia/Reperfusion

  • Animal Model: Adult male wild-type and A1R-KO mice.

  • Pre-Treatment: Mice are treated i.p. with either saline, sildenafil (0.7 mg/kg), or this compound (0.1 mg/kg) 30 minutes prior to sildenafil.

  • Heart Isolation: 24 hours after treatment, mice are heparinized and anesthetized. Hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer and allowed to stabilize.

  • Ischemia/Reperfusion (I/R) Protocol:

    • Global Ischemia: Perfusion is stopped for 30 minutes.

    • Reperfusion: Perfusion is restored for 1 hour.

  • Infarct Size Measurement: At the end of reperfusion, the heart is frozen, sectioned, and stained with 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

  • Analysis: Infarct size is calculated as a percentage of the total ventricular area (risk area).

Conclusion

References

A Comparative Analysis of DPCPX and Non-Xanthine A1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the xanthine-based A1 adenosine receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), with a range of non-xanthine A1 antagonists. This analysis is supported by experimental data to inform the selection of appropriate pharmacological tools and guide future drug discovery efforts.

The A1 adenosine receptor (A1AR), a G-protein coupled receptor, is a critical regulator of various physiological processes, making it an attractive target for therapeutic intervention in cardiovascular, neurological, and renal diseases. While the classical xanthine-based antagonist this compound has been an invaluable tool in preclinical research due to its high affinity and selectivity for the A1AR, the development of non-xanthine antagonists has offered alternative pharmacological profiles with potential for improved clinical utility. This guide presents a comparative overview of their performance based on binding affinity, selectivity, and available in vivo data.

Quantitative Comparison of A1 Receptor Antagonists

The following tables summarize the binding affinities (Ki) of this compound and several non-xanthine A1 antagonists for the human A1 adenosine receptor and other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A2A/A1)
This compound0.46 - 3.9[1]130[2]50[2]4000[2]~33 - 282

Table 2: Binding Affinity (Ki, nM) of Selected Non-Xanthine A1 Antagonists at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A2A/A1)
SLV320 (Derenofylline)1.0[3]3983981200398
BG9928 (Tonapofylline)< 10> 200-fold vs A1--> 200
Rolofylline (CVT-124)-----
FK45317.2 (rat)11,300 (rat)--~657 (rat)

In Vivo Performance and Clinical Development

This compound is predominantly a preclinical tool and has not been developed for clinical use in humans. Its in vivo effects have been characterized in various animal models, demonstrating efficacy in conditions like cerebral ischemia and influencing behavioral responses. However, information on its pharmacokinetic profile in rodents and humans is limited.

Several non-xanthine A1 antagonists have progressed to clinical trials, primarily for cardiovascular and renal indications.

  • SLV320 (Derenofylline) has shown the ability to reduce myocardial fibrosis in rat models without affecting blood pressure. In clinical studies involving patients with heart failure, SLV320 demonstrated the potential to improve glomerular filtration rate while promoting natriuresis and diuresis.

  • BG9928 (Tonapofylline) has been investigated for its protective effects against cisplatin-induced acute kidney injury in rats. In patients with congestive heart failure, both intravenous and oral administration of BG9928 increased sodium excretion without negatively impacting renal function.

  • Rolofylline (CVT-124) was developed for the treatment of acute heart failure. Clinical trials suggested it could facilitate diuresis and preserve renal function in patients with acute decompensated heart failure and renal dysfunction. However, its development was halted due to an increased risk of seizures and stroke observed in a large clinical trial.

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the A1 adenosine receptor.

Materials:

  • Cell membranes expressing the human A1 adenosine receptor.

  • Radioligand, e.g., [3H]this compound.

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist.

Objective: To characterize the nature of antagonism and determine the antagonist's affinity for the receptor.

Materials:

  • Isolated tissue or cell preparation expressing the A1 adenosine receptor.

  • Agonist (e.g., adenosine).

  • Antagonist (test compound).

  • Physiological salt solution.

  • Organ bath or similar setup to measure functional response (e.g., muscle contraction, cAMP levels).

Procedure:

  • Control Curve: Generate a cumulative concentration-response curve for the agonist in the absence of the antagonist.

  • Antagonist Incubation: Incubate the tissue/cell preparation with a fixed concentration of the antagonist until equilibrium is reached.

  • Agonist Curve in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist. The curve should be shifted to the right in a parallel manner for a competitive antagonist.

  • Repeat: Repeat steps 2 and 3 with several different concentrations of the antagonist.

  • Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Schild Plot: Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • Data Analysis: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is equal to the pA2 value, which is the negative logarithm of the Kb of the antagonist.

Visualizing Key Pathways and Processes

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG G_protein->AC Inhibits G_protein->PLC Activates K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca²⁺ Channel (N, P/Q-type) G_protein->Ca_channel Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release->Cellular_Response PKC->Cellular_Response K_channel->Cellular_Response Hyperpolarization Ca_channel->Cellular_Response Reduced Ca²⁺ influx Adenosine Adenosine (Agonist) Adenosine->A1R Activates Antagonist This compound / Non-xanthine Antagonist Antagonist->A1R Blocks

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_schild Schild Analysis start_radio Prepare A1R Membranes incubate Incubate with [³H]this compound & Test Compound start_radio->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze_radio Calculate Ki count->analyze_radio start_schild Prepare Tissue/ Cell Preparation agonist_curve Generate Agonist Dose-Response Curve start_schild->agonist_curve add_antagonist Add Antagonist (Varying Concentrations) start_schild->add_antagonist new_agonist_curve Generate New Agonist Dose-Response Curves add_antagonist->new_agonist_curve calculate_dr Calculate Dose Ratios new_agonist_curve->calculate_dr plot_schild Construct Schild Plot calculate_dr->plot_schild analyze_schild Determine pA₂ plot_schild->analyze_schild

Caption: Experimental Workflows for Antagonist Characterization.

Conclusion

This compound remains a valuable and highly selective research tool for in vitro and in vivo studies of the A1 adenosine receptor due to its potent antagonism. However, its xanthine structure may present limitations for clinical development. The exploration of non-xanthine A1 antagonists has yielded several promising candidates with diverse chemical scaffolds and favorable pharmacological properties. Compounds like SLV320 and BG9928 have demonstrated clinical potential, particularly in the context of cardiorenal diseases. The challenges faced by Rolofylline highlight the importance of careful safety and selectivity profiling in drug development. For researchers, the choice between this compound and a non-xanthine antagonist will depend on the specific experimental goals, with non-xanthine options offering a bridge from preclinical findings to potential therapeutic applications. This guide provides a foundational comparison to aid in this selection process and to encourage further investigation into the therapeutic potential of A1 adenosine receptor modulation.

References

Reproducibility of Dpcpx-induced effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the variability in the pharmacological effects of the selective A1 adenosine receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), across published studies. This guide provides researchers with comparative data, detailed experimental protocols, and visual workflows to understand and mitigate potential sources of variability in their own experiments.

The consistent and reproducible measurement of a compound's activity is fundamental to pharmacological research and drug development. 8-Cyclopentyl-1,3-dipropylxanthine (this compound) is a widely used, potent, and highly selective antagonist for the A1 adenosine receptor. While its selectivity is well-established, the quantitative measures of its potency, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), can exhibit variability across different laboratories and experimental setups. This guide compares reported values for this compound and explores the methodological factors that may contribute to these differences.

Comparative Analysis of this compound Binding Affinity (Ki)

The inhibition constant (Ki) is a measure of a ligand's binding affinity for a receptor. For this compound, reported Ki values at the A1 adenosine receptor are consistently in the low- to sub-nanomolar range, confirming its high potency. However, the exact values vary, which can be attributed to differences in species, tissue or cell preparation, choice of radioligand, and assay conditions. The following table summarizes Ki values from various studies.

Study / SourceSpeciesTissue / Cell PreparationRadioligand UsedReported A1 Ki (nM)Reference
Lohse et al. (1987)RatFat Cells (Membranes)Functional (AC Inhibition)0.45[1]
MedchemExpressRatWhole Brain (Membranes)[3H]-CHA0.46[2]
Tocris BioscienceHumanRecombinant ReceptorsNot Specified3.9[3]
R&D SystemsHumanRecombinant ReceptorsNot Specified3.9[4]
IUPHAR/BPS GuideRatBrain (Membranes)[3H]-DPCPX0.3 - 0.4[5]

AC: Adenylyl Cyclase; [3H]-CHA: [3H]-N6-cyclohexyladenosine

This variation underscores the importance of consistent experimental protocols. Factors such as membrane preparation techniques, buffer composition (especially the presence of ions like Na+), temperature, and incubation times can all influence the outcome of binding assays.

Comparative Analysis of this compound Functional Potency (IC50)

The IC50 value represents the concentration of an antagonist required to inhibit a specific biological response by 50%. For this compound, this is often measured via its ability to block agonist-induced inhibition of adenylyl cyclase.

Study / SourceSpecies / SystemAssay TypeReported IC50 (nM)Reference
IUPHAR/BPS GuideHuman A1 Receptor (Yeast Membranes)[3H]-DPCPX Displacement13 - 14
Frontiers in Pharmacology (2022)Human A1 Receptor (Live Cells)β-arrestin 2 Recruitment105

The significant difference in IC50 values, particularly between binding displacement and a cell-based functional assay like β-arrestin recruitment, highlights how the measured potency can be highly dependent on the specific downstream signaling pathway and cellular context being investigated.

Key Experimental Protocols

Reproducibility is contingent on detailed and standardized methodologies. Below are generalized protocols for the key assays used to characterize this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the A1 adenosine receptor.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the A1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous adenosine. Resuspend the final membrane pellet in the assay buffer.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable A1 receptor radioligand (e.g., [3H]this compound or an agonist like [3H]CHA), and varying concentrations of unlabeled this compound.

  • Nonspecific Binding: A parallel set of tubes containing a high concentration of a non-radioactive A1 antagonist (e.g., 1 µM this compound) is used to determine nonspecific binding.

  • Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production, a key signaling event for the Gi-coupled A1 receptor.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO, HEK293) stably expressing the human or rat A1 adenosine receptor.

  • Cell Treatment: Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., Adenosine or NECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

  • cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., LANCE, HTRF, or ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The resulting dose-response curve is used to determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizing Pathways and Workflows

Understanding the underlying biological and experimental processes is crucial for interpreting data. The following diagrams, generated using Graphviz, illustrate the A1 receptor signaling pathway and a typical binding assay workflow.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Adenosine Adenosine (Agonist) Adenosine->A1R Activates This compound This compound (Antagonist) This compound->A1R Blocks ATP ATP ATP->AC Converts

Caption: A1 adenosine receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep 1. Membrane Preparation assay_setup 2. Assay Setup (Membranes, Radioligand, This compound) prep->assay_setup incubate 3. Incubation (Reach Equilibrium) assay_setup->incubate separate 4. Filtration (Separate Bound/ Unbound) incubate->separate quantify 5. Scintillation Counting separate->quantify analyze 6. Data Analysis (IC50 -> Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is unequivocally a high-affinity and selective antagonist for the A1 adenosine receptor. The variability in its reported potency values across different studies is not indicative of inconsistent compound activity, but rather reflects the diversity of experimental conditions employed. By carefully considering factors such as the biological source of the receptor, assay type (binding vs. functional), and specific protocol parameters, researchers can better understand their results in the context of the existing literature and improve the reproducibility of their own findings. Standardizing and fully reporting these methodological details is paramount for robust cross-laboratory comparisons.

References

Confirming A1 Receptor Blockade by DPCPX: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays to confirm the blockade of the Adenosine A1 receptor (A1R) by the selective antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). We present supporting experimental data, detailed methodologies for key experiments, and a comparison of this compound with alternative A1R antagonists.

Introduction to A1 Receptor and this compound

The Adenosine A1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Upon activation by its endogenous ligand, adenosine, the A1 receptor, primarily coupled to Gαi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, such as those involving phospholipase C and ion channels.

This compound is a potent and highly selective antagonist for the A1 receptor.[1][2] Its selectivity is a key attribute, making it an invaluable tool for studying A1 receptor function both in vitro and in vivo.[1][2] Understanding the functional consequences of A1 receptor blockade by this compound is essential for research and drug development.

Comparison of Functional Assays for A1 Receptor Blockade

Several functional assays can be employed to confirm and quantify the antagonist activity of this compound at the A1 receptor. The choice of assay depends on the specific research question, the cellular system being studied, and the available equipment. The most common and reliable methods include cAMP accumulation assays, intracellular calcium measurements, and electrophysiological recordings.

Functional AssayPrincipleAdvantagesDisadvantagesTypical Readout
cAMP Accumulation Assay Measures the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.Direct measure of A1R's primary signaling pathway. High-throughput compatible.Indirect measurement of receptor blockade. Can be influenced by other GPCRs that modulate cAMP.Luminescence, Fluorescence (e.g., HTRF, FRET), or Radioimmunoassay
Intracellular Calcium ([Ca2+]i) Assay Measures the ability of this compound to block the agonist-induced increase in intracellular calcium, often mediated by Gαq/11 or Gβγ signaling.Real-time measurement of cellular response. Can be performed in single cells.A1R coupling to calcium signaling can be cell-type specific.Fluorescence intensity changes of calcium-sensitive dyes (e.g., Fura-2, Fluo-4).
Electrophysiology (Patch-Clamp) Measures the effect of this compound on agonist-induced changes in ion channel activity (e.g., activation of G-protein-coupled inwardly rectifying potassium channels - GIRKs, or inhibition of calcium channels).Provides high-resolution functional data in a native cellular environment. Can study specific ion channels.Low-throughput. Technically demanding.Changes in membrane potential or ion channel currents.

This compound Performance Data

The following table summarizes the binding affinity and functional potency of this compound for the human A1 receptor, highlighting its selectivity over other adenosine receptor subtypes.

ParameterHuman A1RHuman A2ARHuman A2BRHuman A3RReference
Ki (nM) 3.9130504000[1]
IC50 (nM) 0.5-43-

Ki (inhibition constant) values represent the concentration of this compound required to occupy 50% of the receptors in binding assays. IC50 (half maximal inhibitory concentration) values represent the concentration of this compound that inhibits 50% of the functional response to an agonist.

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a method to confirm A1 receptor blockade by this compound using a competitive inhibition assay format.

Objective: To determine the potency of this compound in antagonizing the effect of an A1 receptor agonist (e.g., N6-Cyclopentyladenosine, CPA) on forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the A1 receptor (e.g., CHO-A1 cells).

  • A1 receptor agonist (e.g., CPA).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed A1R-expressing cells in a suitable microplate format (e.g., 96-well or 384-well) and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the A1R agonist (typically the EC80 concentration, which gives 80% of the maximal inhibitory effect on forskolin-stimulated cAMP levels).

  • Assay Incubation:

    • Wash the cells with assay buffer.

    • Add the PDE inhibitor (e.g., IBMX) to all wells.

    • Add the different concentrations of this compound to the appropriate wells.

    • Add the A1R agonist to all wells except the negative control.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Intracellular Calcium ([Ca2+]i) Assay

This protocol outlines a method to assess A1 receptor blockade by this compound by measuring changes in intracellular calcium.

Objective: To determine the ability of this compound to inhibit the A1R agonist-induced increase in intracellular calcium.

Materials:

  • Cells expressing the A1 receptor and capable of a calcium response upon A1R activation (e.g., DDT1MF-2 cells).

  • A1 receptor agonist (e.g., CPA).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader or microscope equipped for calcium imaging.

Procedure:

  • Cell Seeding: Seed cells on a black-walled, clear-bottom microplate suitable for fluorescence measurements.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Cell Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add different concentrations of this compound to the wells and incubate for a short period.

    • Add a fixed concentration of the A1R agonist to induce a calcium response.

    • Continuously record the fluorescence intensity before and after agonist addition.

  • Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different excitation wavelengths for ratiometric dyes like Fura-2) to represent the change in intracellular calcium. Determine the inhibitory effect of this compound on the agonist-induced calcium response.

Signaling Pathways and Experimental Visualization

A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A1R A1 Receptor Adenosine->A1R Activates This compound This compound (Antagonist) This compound->A1R Blocks G_protein Gαi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

cAMP_Assay_Workflow start Seed A1R-expressing cells wash Wash cells start->wash add_pdei Add PDE Inhibitor (IBMX) wash->add_pdei add_this compound Add this compound (various conc.) add_pdei->add_this compound add_agonist Add A1R Agonist (CPA) add_this compound->add_agonist add_fsk Add Forskolin add_agonist->add_fsk incubate Incubate at 37°C add_fsk->incubate detect Lyse cells & Detect cAMP incubate->detect analyze Analyze Data (IC50 determination) detect->analyze

DPCPX_Blockade_Logic cluster_receptor Receptor Interaction Agonist A1R Agonist (e.g., Adenosine, CPA) Binding_Site Orthosteric Binding Site Agonist->Binding_Site Binds & Activates A1R A1 Receptor This compound This compound This compound->Binding_Site Competitively Binds & Blocks Response Cellular Response (e.g., ↓cAMP, ↑[Ca2+]i) Binding_Site->Response Leads to

Comparison with Alternative A1 Receptor Antagonists

While this compound is a widely used and highly selective A1R antagonist, other compounds are also available. The choice of antagonist can depend on factors such as desired selectivity profile, pharmacokinetic properties for in vivo studies, and commercial availability.

AntagonistSelectivity ProfileKey Features
This compound Highly selective for A1 over A2A, A2B, and A3 receptors.Gold standard for A1R research. Potent and well-characterized.
KW-3902 (Rolofylline) High affinity for A1R with >200-fold selectivity over A2AR.Has been investigated in clinical trials for heart failure.
BG9928 High affinity for A1R with significant selectivity over other adenosine subtypes.Another A1R antagonist that has undergone clinical development.
SLV320 Potent and selective A1R antagonist.Investigated for its potential in treating cardiorenal syndromes.
8-Cyclopentyltheophylline (CPT) Selective for A1 receptors, but generally less potent and selective than this compound.A classic A1R antagonist, often used as a reference compound.

Conclusion

Confirming the blockade of the A1 receptor by this compound can be robustly achieved through various functional assays. The cAMP accumulation assay provides a direct measure of the canonical Gαi signaling pathway, while intracellular calcium assays and electrophysiology offer insights into other downstream effects and a more integrated physiological response. The high selectivity and potency of this compound make it an excellent pharmacological tool for elucidating the role of the A1 receptor in health and disease. When selecting an A1R antagonist, researchers should consider the specific requirements of their experimental system and the comparative profiles of available compounds.

References

DPCPX vs. ZM241385: A Comparative Guide to A1 and A2A Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selective targeting of adenosine receptors is crucial for investigating their roles in various physiological and pathological processes. This guide provides a detailed comparison of two widely used antagonists, DPCPX and ZM241385, with a focus on their selectivity for the A1 and A2A adenosine receptor subtypes. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: this compound vs. ZM241385

FeatureThis compound (8-Cyclopentyl-1,3-dipropylxanthine)ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2]triazolo[2,3-a][1][3]triazin-5-ylamino]ethyl)phenol)
Primary Target Adenosine A1 Receptor AntagonistAdenosine A2A Receptor Antagonist
Chemical Class Xanthine derivativeNon-xanthine, triazolotriazine derivative

Binding Affinity and Selectivity

The selectivity of an antagonist is a critical parameter in ensuring that observed experimental effects are attributable to the target receptor. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound and ZM241385 for human adenosine A1 and A2A receptors, as determined by radioligand binding assays.

CompoundReceptorKi (nM)Selectivity (A1 vs. A2A)
This compound Human A13.9~33-fold selective for A1
Human A2A130
ZM241385 Human A1255>1000-fold selective for A2A
Human A2A0.8

This compound is a potent and highly selective antagonist for the adenosine A1 receptor. Its affinity for the A1 receptor is approximately 33-fold higher than for the A2A receptor. In some studies, this selectivity has been reported to be even greater, exceeding 700-fold in certain experimental conditions.

ZM241385 , in contrast, is an exceptionally potent and selective antagonist for the adenosine A2A receptor. It exhibits over 1000-fold selectivity for the A2A receptor compared to the A1 receptor, making it an excellent tool for isolating A2A receptor-mediated effects.

Adenosine Receptor Signaling Pathways

Understanding the downstream signaling cascades of A1 and A2A receptors is essential for interpreting the functional consequences of their blockade by antagonists like this compound and ZM241385.

The A1 and A2A receptors are both G protein-coupled receptors (GPCRs), but they couple to different G proteins and elicit opposing intracellular responses.

cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1 A1 Receptor Gi Gi/o Protein A1->Gi Activation AC_A1 Adenylate Cyclase Gi->AC_A1 Inhibition PLC Phospholipase C Gi->PLC Activation cAMP_A1 cAMP AC_A1->cAMP_A1 Decreased production IP3_DAG IP3 / DAG PLC->IP3_DAG Increased production A2A A2A Receptor Gs Gs Protein A2A->Gs Activation AC_A2A Adenylate Cyclase Gs->AC_A2A Activation cAMP_A2A cAMP AC_A2A->cAMP_A2A Increased production PKA Protein Kinase A cAMP_A2A->PKA Activation CREB CREB PKA->CREB Phosphorylation

Adenosine A1 and A2A Receptor Signaling Pathways

A1 Receptor Signaling: Activation of the A1 receptor leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

A2A Receptor Signaling: In contrast, the A2A receptor couples to stimulatory G proteins (Gs). Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Experimental Protocols

The determination of binding affinities and functional activities of this compound and ZM241385 relies on well-established experimental protocols.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. To determine the Ki of an unlabeled compound (like this compound or ZM241385), a competition binding experiment is performed.

cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing the target receptor (A1 or A2A) incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]this compound for A1, [3H]ZM241385 for A2A) and varying concentrations of the unlabeled competitor (this compound or ZM241385) start->incubate separate Separate bound from unbound radioligand by rapid filtration incubate->separate quantify Quantify the amount of bound radioactivity using a scintillation counter separate->quantify analyze Analyze the data to determine the IC50 of the competitor, from which the Ki is calculated quantify->analyze

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from tissues or cell lines expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]this compound for A1 receptors or [3H]ZM241385 for A2A receptors) and a range of concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay assesses the ability of an antagonist to block the agonist-induced change in intracellular cAMP levels.

cluster_workflow cAMP Functional Assay Workflow start Culture cells expressing the target receptor (A1 or A2A) pretreat Pre-incubate the cells with varying concentrations of the antagonist (this compound or ZM241385) start->pretreat stimulate Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., adenosine or a selective agonist) pretreat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure the concentration of cAMP using a suitable assay (e.g., ELISA, HTRF) lyse->measure analyze Analyze the data to determine the IC50 of the antagonist measure->analyze

cAMP Functional Assay Workflow

Detailed Methodology:

  • Cell Culture: Cells expressing the A1 or A2A receptor are cultured in appropriate media.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or ZM241385) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a known agonist of the target receptor (e.g., adenosine or a selective agonist like CGS21680 for A2A) to induce a change in cAMP levels.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using commercially available kits, such as those based on enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response (IC50) is determined.

Conclusion

This compound and ZM241385 are invaluable pharmacological tools for dissecting the roles of A1 and A2A adenosine receptors. This compound's high selectivity for the A1 receptor makes it the preferred choice for studying A1-mediated processes. Conversely, ZM241385's exceptional potency and selectivity for the A2A receptor make it the gold standard for investigating A2A receptor function. The choice between these two antagonists should be guided by the specific research question and the receptor subtype of interest. A thorough understanding of their binding profiles, selectivity, and the signaling pathways they modulate is paramount for the accurate interpretation of experimental results.

References

Confirming the On-Target Effects of DPCPX in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers venturing into new model systems, rigorously confirming the on-target effects of a pharmacological tool is paramount. This guide provides a comprehensive framework for validating the engagement of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective adenosine A1 receptor antagonist, with its intended target. We present a comparative analysis of this compound against other adenosine A1 receptor antagonists, detailed experimental protocols for key validation assays, and visual aids to elucidate the underlying signaling pathways and experimental workflows.

Unveiling the Antagonist: A Comparative Look at A1 Receptor Blockers

This compound is a well-established and highly selective antagonist for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its mechanism of action involves competitively blocking the binding of the endogenous ligand, adenosine, to the A1 receptor. This blockade inhibits the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, leading to a modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

To provide a clearer perspective on its pharmacological profile, the following table compares the binding affinities (Ki values) of this compound and other notable A1 receptor antagonists for the four subtypes of human adenosine receptors. A lower Ki value indicates a higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A1 vs. A2A)
This compound 3.9[1]130[1]504000~33-fold
Tonapofylline (BG9928) 7.4~6771~89N/A~915-fold
SLV320 1398N/A200~398-fold
Rolofylline (KW-3902) 0.19 (rat)170 (rat)N/AN/A~890-fold (rat)

Visualizing the Mechanism: Adenosine A1 Receptor Signaling

The following diagram, generated using Graphviz, illustrates the canonical signaling pathway of the adenosine A1 receptor and the inhibitory action of this compound.

G Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds This compound This compound This compound->A1R Blocks ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates G Experimental Workflow for this compound On-Target Validation cluster_invitro In Vitro / Ex Vivo Validation cluster_cellular Cellular Target Engagement cluster_invivo In Vivo / In Situ Confirmation Binding Competitive Radioligand Binding Assay Functional Functional Assay (cAMP Measurement) Binding->Functional Step 2 CETSA Cellular Thermal Shift Assay (CETSA) Functional->CETSA Step 3 (Optional) Phenotype Phenotypic / Behavioral Assays Functional->Phenotype Step 4 CETSA->Phenotype Step 4 Rescue Rescue with A1 Agonist Phenotype->Rescue Step 5 Conclusion Conclusion: On-target effect confirmed Rescue->Conclusion Start Hypothesis: This compound effect is A1 receptor-mediated Start->Binding Step 1

References

A Comparative Analysis of DPCPX and Its Analogs in Adenosine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective adenosine A1 receptor antagonist, and its structural analogs. By presenting key binding affinity data, detailed experimental protocols, and visual representations of associated signaling pathways, this document serves as a valuable resource for researchers engaged in adenosine receptor pharmacology and drug discovery.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of this compound and a selection of its analogs for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity. The data highlights the structure-activity relationships within this class of compounds, demonstrating how modifications to the xanthine core influence potency and selectivity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1 Selectivity vs. A2A
This compound 0.45 - 3.9[1][2]130 - 330[1][2]50[1]4000~33 - 733 fold
8-(2-Methylcyclopropyl)-1,3-dipropylxanthinePotent A1 antagonist>1000-fold less potent than at A1-->1000 fold
8-Cyclohexyl-1,3-dipropylxanthine1.5----
8-Cyclopentylmethyl-1,3-dipropylxanthine~15----
8-[trans-4-(Acetamidomethyl)cyclohexyl]-1,3-dipropylxanthine-Potent A2 antagonist, nearly equipotent to A1--~1
8-(p-Sulfophenyl)theophyllinePotent A1 antagonist~700-fold less potent than at A1--~700 fold
1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX)0.3 - 8.6~1600-fold less potent than at A1--~1600 fold

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source).

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound at the adenosine A1 receptor using [3H]-DPCPX.

1. Membrane Preparation:

  • Tissues or cells expressing the adenosine A1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration is determined using a standard method, such as the Bradford or BCA assay.

2. Radioligand Binding Assay (Competition):

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([3H]-DPCPX, typically at or below its Kd value), and varying concentrations of the unlabeled test compound (competitor).

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • To determine non-specific binding, a separate set of wells is included containing a high concentration of a known non-radioactive A1 receptor ligand (e.g., R-PIA).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

To better understand the context of these binding assays, the following diagrams illustrate the key signaling pathways of the adenosine A1 and A2A receptors and the general workflow of a radioligand competition binding assay.

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_protein Gi/o Protein (α, βγ) A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Neurotransmitter Release, Hyperpolarization PKA->Cellular_Response Adenosine Adenosine (Agonist) Adenosine->A1R Binds & Activates This compound This compound (Antagonist) This compound->A1R Binds & Blocks

Adenosine A1 Receptor Signaling Pathway

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A2AR Adenosine A2A Receptor G_protein Gs Protein (α, βγ) A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Smooth Muscle Relaxation, Inhibition of Inflammation PKA->Cellular_Response Adenosine Adenosine (Agonist) Adenosine->A2AR Binds & Activates Analog Analog (Antagonist) Analog->A2AR Binds & Blocks

Adenosine A2A Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Source of Receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([3H]-DPCPX) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound Analogs) Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki Calculation) Curve_Fitting->Ki_Calculation

Radioligand Competition Binding Assay Workflow

References

Validating the Antagonistic Properties of DPCPX against A1 Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) against various adenosine A1 receptor (A1R) agonists. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound and the Adenosine A1 Receptor

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] Activation of the A1R by its endogenous ligand, adenosine, or synthetic agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and activation of phospholipase C.[2][3]

This compound is a potent and highly selective antagonist of the A1R.[4][5] Its high affinity for the A1R over other adenosine receptor subtypes makes it an invaluable tool for studying A1R function and for the development of therapeutic agents targeting this receptor.

Comparative Antagonistic Profile of this compound

This compound exhibits competitive antagonism against a range of A1 receptor agonists. This means that this compound binds to the same site on the A1R as agonists, thereby preventing agonist-induced receptor activation without initiating a biological response itself. The potency of this compound as an antagonist is demonstrated by its low nanomolar to sub-nanomolar inhibition constant (Ki) values in various binding and functional assays.

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for the human adenosine A1 receptor and its antagonistic potency against various A1R agonists in functional assays.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors

Receptor SubtypeKi (nM)Selectivity (fold vs. A1)
A1 3.9 -
A2A130~33
A2B50~13
A34000~1026
Data sourced from R&D Systems and Tocris Bioscience.

Table 2: Functional Antagonism of this compound against A1 Receptor Agonists

AgonistAssayCell Type/TissueMeasured Effect of AgonistAntagonistic Effect of this compoundReference
N6-Cyclopentyladenosine (CPA)cAMP AssayCHO-A1 cellsInhibition of forskolin-stimulated cAMP productionConcentration-dependent antagonism of CPA's effect
N6-Cyclopentyladenosine (CPA)ERK1/2 PhosphorylationRat Striatum and mPFCReduction in ERK1/2 phosphorylationIncreased ERK1/2 phosphorylation, blocking CPA's effect
2-Chloro-N6-cyclopentyladenosine (CCPA)Electrophysiology (Arrhythmia)Rat HeartAntiarrhythmic effectBlockade of CCPA's antiarrhythmic effect
N6-cyclohexyladenosine (CHA)cAMP AssayHuman GlomeruliInhibition of cAMP productionAntagonized the inhibitory effect of CHA

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 receptor by an agonist initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels. This compound competitively binds to the A1 receptor, preventing this cascade from being initiated by agonists.

A1R_Signaling cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist A1R Agonist Agonist->A1R Activates This compound This compound This compound->A1R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow: Validating this compound Antagonism

A typical workflow to validate the antagonistic properties of this compound involves a series of in vitro assays, starting from binding assays to confirm interaction with the receptor, followed by functional assays to measure the inhibition of agonist-induced cellular responses.

Experimental_Workflow start Start: Hypothesis This compound is an A1R antagonist binding_assay Radioligand Binding Assay (Competition) start->binding_assay camp_assay cAMP Functional Assay binding_assay->camp_assay erk_assay ERK Phosphorylation Assay (Western Blot) camp_assay->erk_assay analysis Data Analysis (Ki, IC50, pA2) erk_assay->analysis conclusion Conclusion: This compound is a competitive A1R antagonist analysis->conclusion

Caption: Experimental workflow for this compound validation.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of this compound for the A1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the adenosine A1 receptor (e.g., from CHO-K1 or HEK293 cells)

  • [3H]-DPCPX (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • A1 receptor agonists (e.g., CPA, CCPA, NECA)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare cell membranes expressing the A1 receptor.

  • In a 96-well plate, add a fixed concentration of [3H]-DPCPX to each well.

  • Add increasing concentrations of unlabeled this compound or the test agonist. For determining total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the adenosine A1 receptor (e.g., CHO-A1 cells)

  • A1 receptor agonist (e.g., CPA, CHA)

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

Protocol:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of the A1 receptor agonist in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate dose-response curves for the agonist in the absence and presence of different concentrations of this compound.

  • Perform a Schild analysis on the data to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to reverse the agonist-mediated changes in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule of the A1R pathway.

Materials:

  • Cells or tissue expressing the A1 receptor

  • A1 receptor agonist (e.g., CPA)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Culture cells to the desired confluency and then serum-starve for several hours.

  • Pre-treat the cells with this compound for a specified time.

  • Stimulate the cells with an A1 receptor agonist for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

  • Quantify the band intensities to determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a highly potent and selective competitive antagonist of the adenosine A1 receptor. Its ability to effectively block the binding and functional effects of various A1R agonists in a range of in vitro assays makes it an essential pharmacological tool for elucidating the physiological and pathophysiological roles of the A1 receptor. The detailed protocols provided herein offer a robust framework for researchers to independently validate and explore the antagonistic properties of this compound in their specific experimental systems.

References

A Comparative Guide to the In Vitro and In Vivo Potency of DPCPX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potency and selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a widely used antagonist for the Adenosine A1 receptor (A1R). The data presented herein is supported by experimental findings to aid in the design and interpretation of future studies.

Executive Summary

This compound is a xanthine derivative that acts as a highly potent and selective antagonist for the Adenosine A1 receptor.[1][2][3] Its high affinity for the A1 receptor, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool for isolating and studying A1R-mediated physiological and pathological processes. In vitro studies consistently demonstrate its sub-nanomolar to low-nanomolar affinity for the A1 receptor. This potency translates to in vivo models, where this compound has been shown to elicit significant physiological responses at various doses across different animal models.

Data Presentation

The quantitative potency of this compound has been characterized across numerous studies. The following tables summarize key data points for easy comparison.

In Vitro Potency of this compound

The in vitro potency of this compound is typically determined through radioligand binding assays (yielding Ki or KD values) and functional assays that measure the inhibition of agonist-induced signaling (yielding IC50 or EC50 values).

ParameterReceptor SubtypeSpeciesValueReference
Ki Adenosine A1Rat0.46 nM[1][2]
Adenosine A2Rat330 - 340 nM
Adenosine A1Human3.9 nM
Adenosine A2AHuman130 nM
Adenosine A2BHuman50 nM
Adenosine A3Human4000 nM
KD Adenosine A1Rat, Bovine50 - 190 pM
EC50 Adenosine A1 (Inverse Agonist)Human (in CHO cells)1.52 nM
IC50 Adenosine A2A (Antagonist)Human (in CHO cells)132 nM

Table 1: Summary of in vitro potency data for this compound. This data highlights the more than 700-fold selectivity for the rat A1 receptor over the A2 receptor.

In Vivo Efficacy of this compound

The in vivo effects of this compound have been demonstrated in various animal models, targeting a range of physiological systems.

Animal ModelAdministrationDose RangeObserved EffectReference
Rat Intravenous (i.v.)0.1 - 1.0 mg/kgDose-dependent increase in urine volume and electrolyte excretion.
Rat Intravenous (i.v.)0.1 mg/kgUsed to assess cardiovascular responses.
Rat (Spinal Cord Injury) Intradiaphragmatic (nanoconjugate)0.09 - 0.27 µg/kgSignificant functional recovery of the paralyzed hemidiaphragm.
Mouse Intraperitoneal (i.p.)1 - 4 mg/kgAntidepressant-like effects in behavioral tests (FST & TST); enhancement of other antidepressants.
Mouse (Renal Cancer) Not SpecifiedNot SpecifiedInhibited renal cell carcinoma tumor growth.

Table 2: Summary of in vivo studies demonstrating the efficacy of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the potency of this compound.

Radioligand Binding Assay (In Vitro)

This assay measures the affinity of a compound (this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation : Cell membranes are prepared from tissues (e.g., rat brain) or cultured cells engineered to express a high density of the target receptor (e.g., human A1R in CHO cells).

  • Incubation : The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled A1R ligand (e.g., [3H]CHA or [3H]this compound).

  • Competition : Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the A1R.

  • Separation : The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

  • Quantification : The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis : The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

Adenylate Cyclase Functional Assay (In Vitro)

This assay measures the functional effect of an antagonist by its ability to block agonist-mediated changes in a second messenger, such as cyclic AMP (cAMP).

  • Cell Culture : CHO or HEK293 cells expressing the adenosine receptor of interest (e.g., A1R or A2AR) are cultured.

  • Treatment : Cells are pre-incubated with various concentrations of this compound.

  • Stimulation : An appropriate agonist is added to stimulate the receptor. For A1R, which is Gi-coupled, adenylate cyclase is often pre-stimulated with forskolin, and an A1R agonist is added to inhibit this stimulation. For Gs-coupled A2A receptors, an agonist like CGS21680 is used to stimulate cAMP production.

  • Measurement : The intracellular concentration of cAMP is measured, typically using an AlphaScreen or similar immunoassay technology.

  • Data Analysis : The ability of this compound to block the agonist's effect on cAMP levels is quantified. For antagonists, an IC50 value is determined. For inverse agonists, an EC50 is determined based on the compound's ability to increase forskolin-stimulated cAMP levels on its own.

In Vivo Antidepressant-Like Activity Model

Behavioral models like the Forced Swim Test (FST) are used to assess the in vivo efficacy of compounds with potential antidepressant effects.

  • Animals : Male mice are used for the study.

  • Drug Administration : this compound (e.g., 1, 2, or 4 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.

  • Forced Swim Test : Each mouse is placed individually into a cylinder of water from which it cannot escape. The duration of immobility (a measure of depressive-like behavior) is recorded over a period of several minutes.

  • Data Analysis : A reduction in the duration of immobility is interpreted as an antidepressant-like effect. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of this compound to the vehicle control group.

Mandatory Visualization

Adenosine A1 Receptor Signaling Pathway

The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by adenosine, this pathway leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels. This compound acts by competitively blocking adenosine from binding to the receptor, thereby preventing the initiation of this inhibitory cascade.

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gαi/o-βγ A1R->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Adenosine Adenosine (Agonist) Adenosine->A1R Activates This compound This compound (Antagonist) This compound->A1R Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation binding Step 1: Radioligand Binding Assay binding_out Output: Affinity (Ki, KD) binding->binding_out functional Step 2: Functional Assay (e.g., cAMP) binding->functional Confirm Functional Antagonism functional_out Output: Potency (IC50, EC50) Selectivity functional->functional_out animal Step 3: Animal Model Studies (e.g., Rat, Mouse) functional->animal Translate to Biological System animal_out Output: Efficacy (ED50) Physiological Effect animal->animal_out

References

Validating A1 Adenosine Receptor Antagonism: A Comparative Guide to DPCPX and the Structurally Unrelated Antagonist FK453

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is a cornerstone of robust scientific inquiry. When characterizing the activity of a selective ligand, such as the widely used A1 adenosine receptor (A1R) antagonist DPCPX, employing a structurally unrelated antagonist to replicate key findings provides a critical layer of confirmation. This guide offers a comparative overview of this compound and a structurally distinct A1R antagonist, FK453, and provides detailed experimental protocols to facilitate such validation studies.

Comparison of this compound and FK453

This compound (8-Cyclopentyl-1,3-dipropylxanthine) is a xanthine derivative and a highly potent and selective antagonist for the A1 adenosine receptor.[1][2] Its selectivity for the A1R over other adenosine receptor subtypes has made it a valuable tool in pharmacological research.[3]

FK453 is a non-xanthine antagonist, belonging to the pyrazolopyridine class of compounds.[4] Its distinct chemical structure from this compound makes it an excellent candidate for validating A1R-mediated effects.

Below is a summary of the reported pharmacological data for both compounds:

CompoundChemical StructureTarget ReceptorAssay TypeIC50 / KiReference
This compound --INVALID-LINK--Adenosine A1 ReceptorRadioligand Binding ([³H]CHA)Ki: 0.46 nM
Adenosine A1 ReceptorFunctional Assay (inhibition of negative inotropic activity)IC50: 1.31 nM
FK453 --INVALID-LINK--Adenosine A1 ReceptorRadioligand Binding ([³H]N6-cyclohexyladenosine)IC50: 17.2 nM
Adenosine A1 ReceptorFunctional Assay (inhibition of negative inotropic activity)IC50: 0.56 nM

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to diverse physiological responses.

A1_Signaling_Pathway cluster_membrane Cell Membrane Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response PKA_active->Cellular_Response phosphorylates targets

A1 Adenosine Receptor Signaling Pathway

Experimental Workflow for Antagonist Validation

To confirm that the effects observed with this compound are mediated by the A1 receptor, a parallel set of experiments should be conducted with a structurally unrelated antagonist like FK453. The following workflow outlines the key steps in this validation process.

Antagonist_Validation_Workflow cluster_validation Antagonist Validation Workflow start Start: Hypothesis of A1R-mediated effect with this compound select_antagonist Select Structurally Unrelated A1R Antagonist (e.g., FK453) start->select_antagonist binding_assay Perform Radioligand Binding Assays (this compound vs. FK453) select_antagonist->binding_assay functional_assay Perform Functional Assays (e.g., cAMP, β-arrestin) select_antagonist->functional_assay compare_data Compare Potency and Efficacy (IC50, Ki) binding_assay->compare_data functional_assay->compare_data conclusion Conclusion: Confirm A1R-mediated effect if results are consistent compare_data->conclusion Consistent inconsistent Inconsistent results suggest off-target effects or other mechanisms compare_data->inconsistent Inconsistent

Workflow for Validating A1R Antagonism

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to compare the pharmacological profiles of this compound and FK453 at the A1 adenosine receptor.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A1 receptor, providing information on its binding affinity (Ki).

Materials:

  • Rat brain tissue (source of A1 receptors)

  • [³H]this compound (radioligand)

  • This compound (unlabeled)

  • FK453

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).

      • 50 µL of various concentrations of the test compound (this compound or FK453).

      • 50 µL of [³H]this compound (final concentration ~0.5 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a functional measure of its potency.

Materials:

  • HEK293 cells stably expressing the human A1 adenosine receptor.

  • Adenosine (agonist).

  • This compound.

  • FK453.

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-A1R cells in appropriate medium.

    • Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.

  • Antagonist Pre-incubation:

    • Remove the culture medium and replace it with serum-free medium containing various concentrations of the antagonist (this compound or FK453).

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of adenosine (typically the EC80 concentration) and a fixed concentration of forskolin (e.g., 1 µM) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

    • Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the A1 receptor, providing another measure of functional antagonism.

Materials:

  • HEK293 cells co-expressing the A1 adenosine receptor fused to a luciferase fragment (e.g., LgBiT) and β-arrestin-2 fused to the complementary fragment (e.g., SmBiT).

  • Adenosine (agonist).

  • This compound.

  • FK453.

  • Luciferase substrate (e.g., furimazine).

  • Cell culture medium.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the engineered HEK293 cells into a white, clear-bottom 96-well plate and incubate for 24 hours.

  • Antagonist Pre-incubation:

    • Replace the medium with assay buffer containing various concentrations of the antagonist (this compound or FK453).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Add the luciferase substrate to all wells.

    • Add a fixed concentration of adenosine (agonist) to the wells.

    • Immediately measure the luminescence signal over time using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal as a function of the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

By following these detailed protocols and comparing the data obtained for this compound and a structurally unrelated antagonist such as FK453, researchers can confidently validate that the observed pharmacological effects are indeed mediated through the A1 adenosine receptor. This rigorous approach is essential for advancing our understanding of A1R biology and for the development of novel therapeutics targeting this important receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dpcpx
Reactant of Route 2
Reactant of Route 2
Dpcpx

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。